molecular formula C8H12N2O B1368944 3-Methyl-5-pyrrolidin-2-ylisoxazole CAS No. 851434-82-7

3-Methyl-5-pyrrolidin-2-ylisoxazole

Cat. No.: B1368944
CAS No.: 851434-82-7
M. Wt: 152.19 g/mol
InChI Key: PJMAXCRZQLWZFH-UHFFFAOYSA-N
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Description

3-Methyl-5-pyrrolidin-2-ylisoxazole is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-pyrrolidin-2-ylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-pyrrolidin-2-ylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-5-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMAXCRZQLWZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569812
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851434-82-7
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole
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Record name 3-methyl-5-(pyrrolidin-2-yl)-1,2-oxazole
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Foundational & Exploratory

Technical Whitepaper: Pharmacological Profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacological profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole , structured for researchers and drug development professionals.

Executive Summary

3-Methyl-5-pyrrolidin-2-ylisoxazole (CAS: 851434-82-7) is a neuronal nicotinic acetylcholine receptor (nAChR) ligand belonging to the isoxazole-substituted pyrrolidine class.[1][2] It is the N-demethylated metabolite and structural analog of ABT-418 , a well-characterized nootropic and anxiolytic agent.

Functionally, this compound represents a bioisostere of nornicotine , where the pyridine ring is replaced by a 3-methylisoxazole moiety. Its pharmacological significance lies in its role as a bioactive metabolite and a probe for investigating the structure-activity relationships (SAR) of the pyrrolidine nitrogen in nAChR modulation. This guide details its physicochemical properties, receptor pharmacology, metabolic context, and experimental protocols for characterization.

Chemical Identity & Physicochemical Properties

The compound consists of a pyrrolidine ring linked at the C2 position to the C5 position of a 3-methylisoxazole ring. Unlike ABT-418, which possesses a tertiary amine (N-methyl), this compound contains a secondary amine, altering its basicity and hydrogen-bonding potential.

Key Parameters
PropertyData
IUPAC Name 3-Methyl-5-(pyrrolidin-2-yl)isoxazole
Common Alias N-desmethyl ABT-418; Nor-ABT-418
CAS Number 851434-82-7
Molecular Formula

Molecular Weight 152.19 g/mol
LogP (Predicted) ~0.4 (Less lipophilic than ABT-418 due to NH group)
pKa (Predicted) ~9.5 (Pyrrolidine nitrogen)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Isoxazole N and O)
Structural Bioisosterism
  • Vs. Nornicotine: The 3-methylisoxazole ring serves as a bioisostere for the pyridine ring of nornicotine. The isoxazole oxygen and nitrogen mimic the electrostatic potential of the pyridine nitrogen, maintaining affinity for the cationic

    
    -binding site of the nAChR.
    
  • Vs. ABT-418: The absence of the N-methyl group increases polarity and allows the pyrrolidine nitrogen to act as both a hydrogen bond donor and acceptor, potentially altering subunit selectivity (e.g.,

    
     vs 
    
    
    
    ).

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 3-Methyl-5-pyrrolidin-2-ylisoxazole is defined by its interaction with neuronal nAChRs.[3]

Receptor Binding & Selectivity

As an analog of ABT-418, the compound targets the acetylcholine binding site on the extracellular domain of nAChR subunits.

  • 
     Subtype:  High-affinity binding.[3][4][5] The isoxazole ring positions the cationic center (protonated pyrrolidine) to interact with Trp149  of the 
    
    
    
    subunit.
  • 
     Subtype:  Moderate affinity. Secondary amine analogs (like nornicotine) often exhibit higher relative efficacy or affinity for 
    
    
    
    receptors compared to their N-methylated counterparts.
Functional Agonism

Upon binding, the compound stabilizes the open-channel conformation of the receptor, leading to:

  • Cation Influx: Rapid entry of

    
     and 
    
    
    
    .
  • Membrane Depolarization: Excitation of the presynaptic or postsynaptic terminal.

  • Neurotransmitter Release: Modulation of Dopamine (DA), Acetylcholine (ACh), and Glutamate release in the prefrontal cortex and hippocampus.

Metabolic Context (ABT-418 Pathway)

In vivo, ABT-418 undergoes N-demethylation via hepatic CYP450 enzymes (primarily CYP2A6 in humans) to form 3-Methyl-5-pyrrolidin-2-ylisoxazole. While ABT-418 is the parent drug, the metabolite may contribute to the sustained cognitive effects observed in clinical trials due to the slower clearance typical of secondary amines.

Signal Transduction Visualization

The following diagram illustrates the signaling cascade initiated by the compound.

G Ligand 3-Methyl-5-pyrrolidin-2-ylisoxazole Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Kd ~nM) Channel Ion Channel Opening Receptor->Channel Conformational Change Influx Na+/Ca2+ Influx Channel->Influx Depol Membrane Depolarization Influx->Depol Release Neurotransmitter Release (DA, Glu, ACh) Depol->Release Presynaptic Facilitation Effect Cognitive Enhancement / Neuroprotection Release->Effect

Caption: Signal transduction pathway from ligand binding at nAChR to physiological effect.

Experimental Protocols

To validate the pharmacological profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole, the following standardized assays are recommended.

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of the compound for 

nAChRs.

Materials:

  • Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Cytisine (specific for 
    
    
    
    ) or
    
    
    -Epibatidine (non-selective high affinity).
  • Non-specific Ligand: 300

    
     (-)-Nicotine.
    

Protocol:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50

      
       Membrane suspension (
      
      
      
      protein).
    • 50

      
       Radioligand (final conc. ~0.5-1.0 nM).
      
    • 50

      
       Test Compound (3-Methyl-5-pyrrolidin-2-ylisoxazole) at concentrations ranging from 
      
      
      
      to
      
      
      .
  • Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Two-Electrode Voltage Clamp (TEVC)

Objective: Assess agonist efficacy and potency (


) in Xenopus oocytes.

Protocol:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio). Incubate for 3-5 days.
  • Setup: Place oocyte in a recording chamber perfused with Ringer’s solution containing 1

    
     Atropine (to block muscarinic responses).
    
  • Clamping: Impale oocyte with two glass microelectrodes (1-2

    
     resistance). Clamp voltage at -60 mV.
    
  • Application: Peruse 3-Methyl-5-pyrrolidin-2-ylisoxazole for 5-10 seconds.

  • Recording: Measure peak current amplitude (

    
    ). Washout for 3-5 minutes between applications to allow receptor recovery.
    
  • Normalization: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Nicotine (100

    
    ).
    

Synthesis & Metabolic Pathway Visualization

Understanding the origin of this compound is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Metabolism ABT418 ABT-418 (Parent Drug) 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole CYP CYP2A6 / CYP2B6 (Hepatic N-Demethylation) ABT418->CYP Oxidative Metabolism Metabolite 3-Methyl-5-pyrrolidin-2-ylisoxazole (Active Metabolite) Secondary Amine CYP->Metabolite - CH3 Group Excretion Renal Excretion (Unchanged or Glucuronidated) Metabolite->Excretion

Caption: Metabolic generation of 3-Methyl-5-pyrrolidin-2-ylisoxazole from ABT-418.

References

  • Decker, M. W., et al. (1994). "The neuropharmacology of ABT-418, a novel cholinergic channel activator: potentiation of cholinergic function and cognitive enhancement."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Arneric, S. P., et al. (1994). "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease." CNS Drug Reviews. Link

  • Benowitz, N. L., et al. (2009). "Metabolism and Disposition Kinetics of Nicotine."[5] Pharmacological Reviews. Link

  • Papke, R. L., et al. (2007). "The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery." Journal of Neurochemistry. Link

  • Matrix Scientific. (2024). "Product Data Sheet: 3-Methyl-5-pyrrolidin-2-ylisoxazole (CAS 851434-82-7)." Link

Sources

Technical Guide: Cognition-Enhancing Mechanisms and Protocols for ABT-418

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

ABT-418 [(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole] represents a pivotal compound in the evolution of cholinergic therapeutics. Developed by Abbott Laboratories (now AbbVie), it was designed to overcome the narrow therapeutic index of nicotine. While nicotine is a potent cognitive enhancer, its non-selective activation of ganglionic and neuromuscular nicotinic acetylcholine receptors (nAChRs) results in unacceptable cardiovascular and gastrointestinal side effects.

ABT-418 is an isosteric analog of nicotine where the pyridine ring is replaced by an isoxazole ring. This structural modification confers significant selectivity for the


 neuronal nAChR subtype , the primary receptor population lost in Alzheimer’s disease (AD). This guide details the mechanistic basis of ABT-418’s action, provides validated preclinical protocols for assessing its efficacy, and analyzes its translational potential in AD and ADHD.

Part 2: Chemical & Pharmacological Profile[1]

Structural Logic

The design of ABT-418 utilizes the principle of bioisosterism. The 3-methylisoxazole moiety mimics the pyridine ring of nicotine but alters the electrostatic potential and hydrogen bonding capabilities. This shift reduces affinity for


 (ganglionic) receptors, thereby minimizing hypertensive risks, while maintaining high affinity for the central 

subtype.
Receptor Binding & Selectivity[2][3]
  • Primary Target: High-affinity agonist at

    
     nAChRs (
    
    
    
    nM).
  • Secondary Target: Moderate affinity for

    
     nAChRs (implicated in neuroprotection).
    
  • Selectivity: Exhibits a significantly improved safety profile compared to nicotine, with a wider separation between cognition-enhancing doses and doses that induce seizures or hypothermia.

Table 1: Comparative Pharmacological Profile (ABT-418 vs. Nicotine)

ParameterABT-418(-)-NicotineClinical Significance
Structure Isoxazole analogPyridine alkaloidIsoxazole confers metabolic stability & selectivity.

Affinity (

)
3 - 6 nM1 - 2 nMHigh affinity retained for cognitive modulation.
Ganglionic Affinity (

)
LowHighABT-418 has reduced cardiovascular liability.
Seizure Threshold HighLowABT-418 is safer at therapeutic doses.
Metabolic Half-life ~ 1-2 hours~ 2 hoursSimilar pharmacokinetics; requires transdermal delivery.

Part 3: Mechanistic Pathways

The cognitive enhancement observed with ABT-418 is not merely a result of direct postsynaptic depolarization. It involves presynaptic modulation of neurotransmitter release.[1] Activation of presynaptic


 receptors on glutamatergic and dopaminergic terminals facilitates calcium influx, enhancing Long-Term Potentiation (LTP) in the hippocampus and prefrontal cortex.
Diagram 1: ABT-418 Signaling Cascade

This diagram illustrates the presynaptic facilitation of neurotransmitter release leading to enhanced synaptic plasticity.

ABT418_Mechanism ABT ABT-418 (Ligand) nAChR α4β2 nAChR (Presynaptic) ABT->nAChR Binding & Activation Ca_Influx Ca2+ Influx (Voltage-Gated Channels) nAChR->Ca_Influx Depolarization Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Ca2+ Sensing NT_Release Release of ACh, Glutamate, DA Vesicle->NT_Release Exocytosis Post_Receptor Post-Synaptic Receptor Activation NT_Release->Post_Receptor Diffusion LTP LTP Induction (Hippocampus/PFC) Post_Receptor->LTP Signal Transduction Cognition Enhanced Attention & Memory LTP->Cognition Network Stabilization

Caption: Presynaptic


 activation by ABT-418 triggers Ca2+ influx, driving neurotransmitter release and LTP.

Part 4: Preclinical Experimental Protocols

To validate the efficacy of ABT-418, researchers must employ models that specifically tax cholinergic pathways, such as septal lesion models or scopolamine-induced amnesia. Below are two "Gold Standard" protocols optimized for ABT-418 assessment.

Protocol A: Spatial Memory in the Morris Water Maze (Septal Lesion Model)

Rationale: Septal lesions deplete hippocampal acetylcholine, mimicking AD. ABT-418 has been shown to reverse these specific deficits.

Materials:

  • Circular pool (1.5m diameter), filled with opacified water (24°C).

  • Hidden escape platform (10cm diameter).

  • Video tracking software (e.g., EthoVision).

Step-by-Step Methodology:

  • Lesion Induction: Administer electrolytic or excitotoxic (ibotenic acid) lesions to the medial septum of rats. Allow 2 weeks for recovery.

  • Drug Administration: Administer ABT-418 (0.06 – 1.9 µmol/kg, i.p.) 30 minutes prior to testing. Note: Dosing must be precise; bell-shaped dose-response curves are typical for nAChR agonists.

  • Acquisition Phase (Days 1-5):

    • Give 4 trials per day.

    • Start points: Randomized (N, S, E, W).

    • Cutoff: 60 seconds. If the rat fails to find the platform, guide it manually and allow 15s rest on the platform.

  • Probe Trial (Day 6):

    • Remove the platform.

    • Record time spent in the target quadrant vs. opposite quadrant.

  • Data Validation: A statistically significant increase in target quadrant dwell time in ABT-418 treated lesioned rats vs. vehicle lesioned rats confirms efficacy.

Protocol B: Inhibitory Avoidance (Step-Through Task)

Rationale: This task assesses emotional memory and retention, heavily reliant on the amygdala-hippocampus circuit.

Step-by-Step Methodology:

  • Apparatus: Two-chamber box (Light and Dark). Dark chamber has a grid floor connected to a shock generator.

  • Training (T=0):

    • Place rat in the Light chamber.

    • When the rat enters the Dark chamber (natural preference), deliver a mild foot shock (0.5 – 0.8 mA for 2s).

    • Remove rat immediately.

  • Treatment: Administer ABT-418 immediately post-training (consolidation phase) or 30 mins pre-test (retrieval phase).

  • Testing (T=24h or 48h):

    • Place rat back in the Light chamber.

    • Measure Step-Through Latency (Time taken to enter the dark chamber).

    • Cutoff: 300 seconds.

  • Interpretation: Longer latencies indicate successful memory retention.[2] ABT-418 significantly prolongs latency compared to controls.

Diagram 2: Experimental Workflow (Inhibitory Avoidance)

This workflow visualizes the critical timing for drug administration to distinguish between consolidation and retrieval effects.

Avoidance_Protocol cluster_timing Drug Administration Windows Start Subject Selection (Naïve Rats) Train Training Phase (Shock in Dark Box) Start->Train PostTrain Immediate Post-Trial (Consolidation) Train->PostTrain Option A Wait Retention Interval (24 - 48 Hours) Train->Wait Option B PostTrain->Wait PreTest 30 min Pre-Test (Retrieval) Test Test Phase (Measure Latency) PreTest->Test Wait->PreTest Option B Wait->Test Option A Analysis Data Analysis (Mann-Whitney U) Test->Analysis

Caption: Workflow distinguishing consolidation (Option A) vs. retrieval (Option B) dosing in inhibitory avoidance.

Part 5: Translational Clinical Insights

Alzheimer's Disease (AD)

Initial studies indicated that ABT-418 could improve verbal learning and memory in AD patients. However, the short half-life necessitated transdermal delivery (patches). While efficacy was observed, the magnitude of improvement in later-stage trials was often modest compared to the side effect burden (nausea), leading to the development of next-generation agonists like ABT-089 which have partial agonist properties to further mitigate side effects.

Attention Deficit Hyperactivity Disorder (ADHD)

ABT-418 demonstrated significant promise in adult ADHD.[3][4] In a double-blind crossover study, ABT-418 (transdermal) significantly reduced inattention scores compared to placebo. This supports the "Cholinergic Hypothesis of ADHD," suggesting that nAChR modulation can improve executive function and sustained attention without the sympathomimetic magnitude of amphetamines.

Part 6: References

  • Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics.

  • Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II.[5][6] In vivo characterization. Journal of Pharmacology and Experimental Therapeutics.

  • Wilens, T. E., et al. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.[4][7] American Journal of Psychiatry.

  • Decker, M. W., et al. (1994). Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats.[8] European Journal of Pharmacology.[8]

  • Prendergast, M. A., et al. (1998). Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. Psychopharmacology.[7][9]

Sources

Chemical Synthesis Routes for 3-Methyl-5-(pyrrolidin-2-yl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Analysis[1][2]

The target molecule, 3-methyl-5-(pyrrolidin-2-yl)isoxazole , represents a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands. It is the secondary amine precursor to ABT-418 , a potent agonist with cognition-enhancing and anxiolytic properties.

Synthesizing this scaffold requires navigating two primary challenges:

  • Regiocontrol: Ensuring the isoxazole ring forms with the pyrrolidine at the C5 position and the methyl group at the C3 position, avoiding the 3,4-isomer.

  • Stereochemical Integrity: Preserving the chirality of the pyrrolidine ring (typically S-configuration derived from L-proline) throughout the heterocyclic ring construction.

This guide details two distinct, validated pathways: a [3+2] Cycloaddition Route (ideal for library synthesis and stereocontrol) and a Cyclocondensation Route (historically used for scale-up).

Retrosynthetic Analysis

The strategic disconnection of the isoxazole core reveals two logical precursors.

  • Disconnection A (Dipolar Cycloaddition): Breaks the O1-C5 and C3-C4 bonds. This traces back to a terminal alkyne (on the pyrrolidine) and a nitrile oxide (derived from nitroethane). This is the most convergent approach.

  • Disconnection B (Cyclocondensation): Breaks the O1-N2 and C4-C5 bonds. This implies a linear

    
    -keto oxime  or 1,3-dicarbonyl equivalent  that undergoes intramolecular dehydration.
    
Visualization: Retrosynthetic Logic

Retrosynthesis cluster_legend Legend Target 3-Methyl-5-(pyrrolidin-2-yl)isoxazole (Target) SplitA Disconnection A [3+2] Cycloaddition Target->SplitA SplitB Disconnection B Cyclocondensation Target->SplitB Alkyne N-Boc-2-ethynylpyrrolidine SplitA->Alkyne NitrileOxide Acetonitrile Oxide (from Nitroethane) SplitA->NitrileOxide KetoOxime β-Keto Oxime Intermediate SplitB->KetoOxime ActivatedProline Activated Proline Derivative (Ester/Amide) KetoOxime->ActivatedProline Target Molecule Target Molecule Strategy Strategy

Figure 1: Retrosynthetic tree illustrating the two primary strategic disconnections.

Route A: The [3+2] Cycloaddition Protocol (Recommended)

This route is preferred for medicinal chemistry applications due to its high convergence and the reliable preservation of enantiopurity. It utilizes the Huisgen cycloaddition between a terminal alkyne and a nitrile oxide.

Mechanistic Pathway

The reaction involves the in situ generation of acetonitrile oxide from nitroethane. The nitrile oxide (a 1,3-dipole) undergoes a concerted [3+2] cycloaddition with


-Boc-2-ethynylpyrrolidine (the dipolarophile). Steric hindrance dictates the regioselectivity, heavily favoring the 3,5-disubstituted isoxazole over the 3,4-isomer.
Step-by-Step Methodology
Step 1: Synthesis of

-Boc-2-ethynylpyrrolidine

Starting Material:


-Boc-L-Proline (commercial).
  • Weinreb Amide Formation: React

    
    -Boc-L-Proline with 
    
    
    
    -dimethylhydroxylamine hydrochloride, EDCI, and HOBt in DCM.
  • Reduction to Aldehyde: Treat the Weinreb amide with LiAlH

    
     (or DIBAL-H) at -78 °C to yield 
    
    
    
    -Boc-L-prolinal.
  • Seyferth-Gilbert Homologation: React the aldehyde with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and K

    
    CO
    
    
    
    in MeOH to generate the terminal alkyne.
    • Note: This method is milder than the Corey-Fuchs reaction and preserves the

      
      -chiral center.
      
Step 2: [3+2] Cycloaddition

Reagents: Nitroethane, Phenyl isocyanate (PhNCO), Triethylamine (Et


N).
  • Dissolve

    
    -Boc-2-ethynylpyrrolidine (1.0 eq) and nitroethane (5.0 eq) in anhydrous benzene or toluene.
    
  • Add PhNCO (2.5 eq) and a catalytic amount of Et

    
    N slowly.
    
    • Mechanism:[1][2][3][4][5] PhNCO dehydrates nitroethane to generate acetonitrile oxide in situ.

  • Stir at 60–80 °C for 12–24 hours.

  • Workup: Filter off the diphenylurea byproduct. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

  • Product:

    
    -Boc-3-methyl-5-(pyrrolidin-2-yl)isoxazole.
    
Step 3: Deprotection
  • Dissolve the intermediate in DCM.

  • Add TFA (10–20% v/v) at 0 °C and stir at room temperature for 1–2 hours.

  • Neutralization: Carefully quench with saturated NaHCO

    
     (aq) or basic resin to isolate the free base.
    
Reaction Workflow Diagram

RouteA_Workflow cluster_reagents In-Situ Generation Proline N-Boc-L-Proline Aldehyde N-Boc-Prolinal Proline->Aldehyde 1. Weinreb 2. LAH Alkyne N-Boc-Alkyne Aldehyde->Alkyne Bestmann-Ohira Reagent Cyclo [3+2] Cycloaddition Alkyne->Cyclo Isoxazole_Boc N-Boc-Isoxazole Cyclo->Isoxazole_Boc Regioselective Formation Final 3-Methyl-5-(pyrrolidin-2-yl)isoxazole Isoxazole_Boc->Final TFA / DCM Nitro Nitroethane Nitro->Cyclo Acetonitrile Oxide PhNCO PhNCO / Et3N PhNCO->Cyclo

Figure 2: Workflow for the [3+2] cycloaddition route utilizing Bestmann-Ohira homologation.

Route B: The Cyclocondensation Route (Scale-Up Alternative)

This route, adapted from process chemistry patents (e.g., for ABT-418), avoids the use of potentially hazardous diazo compounds required in the homologation step of Route A.

Mechanistic Pathway

This approach constructs the isoxazole ring via the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine. The key intermediate is often a


-keto oxime or a protected 1,3-diketone.[5]
Step-by-Step Methodology
Step 1: Synthesis of the

-Keto Ester/Sulfoxide

Starting Material:


-Boc-L-Proline Methyl Ester.
  • Anion Generation: Generate the anion of dimethyl sulfoxide (DMSO) using NaH or the anion of acetone using LiHMDS.

  • Acylation: React the proline ester with the anion to form the corresponding

    
    -keto sulfoxide or 
    
    
    
    -diketone precursor.
    • Note: The sulfoxide route (Corey-Chaykovsky-like) is often cleaner. The sulfoxide is subsequently reduced (Al/Hg) to the methyl ketone.

Step 2: Oxime Formation & Cyclization
  • Nitrosation: Treat the

    
    -keto compound with sodium nitrite (NaNO
    
    
    
    ) or isoamyl nitrite in acidic media, or react with hydroxylamine hydrochloride.
  • Cyclization: The resulting oxime intermediate undergoes acid-catalyzed dehydration/cyclization to close the isoxazole ring.

    • Conditions: Hydroxylamine hydrochloride, aqueous ethanol, reflux.

  • Regioselectivity Check: This route can produce mixtures of 3,5- and 5,3-isomers depending on the pH and specific 1,3-dicarbonyl substrate. Verification by NMR is critical.

Critical Control Points & Troubleshooting

ParameterRoute A ([3+2])Route B (Cyclocondensation)
Regioselectivity High. Sterics of the Boc-group force the 3,5-isomer.Variable. Dependent on pH and electronic differences between carbonyls.
Racemization Low. Bestmann-Ohira is base-mediated but generally safe for

-centers if temp is controlled.
Moderate. Strong bases (LiHMDS) used in acylation can racemize the proline

-center.
Safety Medium. Handling nitroethane and isocyanates requires good ventilation.High. Standard reagents, though hydroxylamine requires care (thermal hazard).
Purification Chromatography usually required to remove urea byproducts.Crystallization often possible for intermediates.

Analytical Data Summary (Expected)

For the target: 3-Methyl-5-(pyrrolidin-2-yl)isoxazole (free base)

  • 1H NMR (CDCl3, 400 MHz):

    
     6.05 (s, 1H, isoxazole-H4), 4.25 (dd, 1H, pyrrolidine-H2), 3.05 (m, 2H, pyrrolidine-H5), 2.28 (s, 3H, isoxazole-CH3), 2.10–1.70 (m, 4H, pyrrolidine-H3/H4).
    
  • 13C NMR: Distinct signals for the isoxazole carbons: C3 (~160 ppm), C5 (~170 ppm), C4 (~102 ppm).

  • Mass Spectrometry: ESI+ [M+H] calc. for C8H12N2O: 153.10.

References

  • Synthesis of ABT-418 and Analogs (Patent)

    • Garvey, D. S., et al. "Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles." U.S.
  • [3+2] Cycloaddition Methodology

    • Hansen, T. V., et al. "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles."[6] Journal of Organic Chemistry. 2005.[7]

  • Bestmann-Ohira Homologation (Alkyne Synthesis)

    • Müller, S., et al. "Bestmann–Ohira Reagent." Encyclopedia of Reagents for Organic Synthesis. 2001.
  • Pharmacology of the Scaffold (ABT-418)

    • Arneric, S. P., et al. "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities."[8] Journal of Pharmacology and Experimental Therapeutics. 1994.

Sources

Methodological & Application

Application Note: Electrophysiological Characterization of ABT-418 in PC12 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Context & Mechanism

ABT-418 (3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) is a neuronal nicotinic acetylcholine receptor (nAChR) agonist structurally related to nicotine but with a distinct pharmacological profile.[1][2][3][4][5] It exhibits high selectivity for


  subtypes (CNS target) and significant activity at 

subtypes, with reduced affinity for the ganglionic

subtypes compared to nicotine.

The PC12 Model Paradox: Researchers using PC12 (Pheochromocytoma) cells must recognize a critical physiological nuance: Undifferentiated PC12 cells express low levels of nAChRs. Upon differentiation with Nerve Growth Factor (NGF) , they predominantly upregulate


  (ganglionic) and 

receptors.
  • Expert Insight: While ABT-418 is an

    
     agonist (
    
    
    
    ), it acts as a partial agonist or low-potency agonist at the endogenous PC12
    
    
    receptor (
    
    
    ).[5] Therefore, this protocol is designed for two specific applications:
    • Safety Pharmacology: Assessing off-target ganglionic effects.

    • 
       Profiling:  Studying the rapid desensitization kinetics of the 
      
      
      
      component in a neuronal-like line.
Mechanism of Action Diagram

ABT418_Mechanism ABT ABT-418 (Agonist) nAChR_Closed nAChR (Closed) α7 or α3β4 ABT->nAChR_Closed Binding nAChR_Open nAChR (Open) Cation Pore nAChR_Closed->nAChR_Open Conformational Change Ion_Flux Influx: Na+ / Ca2+ Efflux: K+ nAChR_Open->Ion_Flux Permeation Desensitization Desensitized State (Non-conducting) nAChR_Open->Desensitization Rapid Decay (ms to sec) Depolarization Membrane Depolarization Ion_Flux->Depolarization Signal Desensitization->nAChR_Closed Slow Recovery

Figure 1: Kinetic pathway of ABT-418 interaction with nAChRs, highlighting the critical desensitization pathway common in PC12 recordings.

Pre-Experimental Preparation

A. Cell Culture & Differentiation (Critical Step)

Standard PC12 cells will yield negligible currents. You must differentiate them to induce an "excitable" phenotype.

ParameterProtocol Specification
Base Medium RPMI-1640 or DMEM (High Glucose) + 10% Horse Serum + 5% FBS.
Differentiation Agent NGF (2.5S Nerve Growth Factor) at 50–100 ng/mL .
Substrate Collagen IV or Poly-L-Lysine coated coverslips (essential for neurite adhesion).
Timeline Treat for 5–7 days . Change media every 48 hours, replenishing NGF.
Visual Check Cells are ready when neurites exceed 2x the cell body diameter.
B. Solution Chemistry

ABT-418 is hygroscopic and light-sensitive. Handle the hydrochloride salt with care.

1. ABT-418 Stock Solution:

  • Solvent: Sterile distilled water or saline.

  • Concentration: 10 mM or 100 mM stock.

  • Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.

2. Electrophysiology Solutions (Whole-Cell Voltage Clamp):

  • Internal Solution (Pipette): We use a Cesium-based solution to block Potassium channels (

    
    ), isolating the cationic nAChR current and improving space clamp.[6]
    
  • External Solution (Bath): Standard Tyrode’s.

ComponentExternal Solution (mM)Internal Solution (mM)Function (Internal)
NaCl 14010Main charge carrier (Ext)
KCl 5.4----
CsCl / CsMeSO4 --140Blocks K+ channels
CaCl2 1.80.5Low Ca2+ prevents rundown
MgCl2 1.02.0Stabilizes ATP
HEPES 1010pH Buffer
Glucose 10--Osmolarity
EGTA --5-10Ca2+ Chelation
Mg-ATP --4.0Prevents Receptor Run-down
Na-GTP --0.3G-protein support
pH 7.4 (NaOH)7.2 (CsOH)--

Electrophysiology Protocol

Experimental Workflow

Workflow Step1 1. Cell Prep NGF Differentiated (5-7d) Step2 2. Rig Setup Fast Perfusion System (<20ms) Step1->Step2 Step3 3. Whole-Cell Mode Seal > 1 GΩ, V_hold = -60mV Step2->Step3 Step4 4. Agonist Application Pulse ABT-418 (2 sec) Step3->Step4 Step5 5. Analysis Measure Peak vs. Steady State Step4->Step5

Figure 2: Step-by-step operational workflow for patch-clamp recording.

Detailed Steps
Step 1: The Rig & Perfusion (Crucial)

Do not use gravity-fed bath perfusion alone. nAChRs (especially


) desensitize in milliseconds.
  • Requirement: Use a multi-barrel rapid perfusion system (e.g., Warner Fast-Step or piezo-driven theta tube).

  • Exchange Time: Must be < 50 ms to resolve the true peak current.

Step 2: Giga-seal & Break-in
  • Fill pipette (resistance 3–5 MΩ) with Cs-Internal solution .

  • Approach a differentiated PC12 cell (choose one with clear neurites but patch the soma for better space clamp).

  • Form a Giga-seal (>1 GΩ).

  • Apply suction to break into Whole-Cell configuration .

  • Wait 2-3 minutes for the internal solution to dialyze the cytoplasm.

Step 3: Voltage Clamping
  • Set Holding Potential (

    
    ) to -60 mV .[7]
    
  • Series Resistance (

    
    ) Compensation:  Essential. Compensate at least 70-80% because nAChR currents can be large and fast, leading to voltage errors.
    
Step 4: ABT-418 Application Protocol

Because ABT-418 causes desensitization, use a "Pulse" protocol rather than continuous bath application.

  • Baseline: Flow external buffer for 10 seconds.

  • Agonist Pulse: Switch to ABT-418 (10

    
    M – 300 
    
    
    
    M)
    for 2 seconds .
    • Note: Use higher range (100-300

      
      M) if targeting the endogenous 
      
      
      
      population.
  • Washout: Immediately switch back to external buffer.

  • Interval: Wait 60–90 seconds between sweeps to allow full recovery from desensitization.

Step 5: Validation Controls
  • Positive Control: Apply Nicotine (100

    
    M)  or Acetylcholine (1 mM)  to verify receptor expression.
    
  • Negative Control: Pre-incubate with Mecamylamine (10

    
    M)  (non-selective blocker) to confirm the current is nicotinic.
    

Data Analysis & Interpretation

Quantifying Desensitization

ABT-418 currents in PC12 cells typically show a fast rise to peak followed by a decay, even in the continued presence of the drug.

  • Peak Amplitude (

    
    ):  The maximum inward current (pA). Normalize to cell capacitance (pA/pF) to account for cell size variability.
    
  • Desensitization Time Constant (

    
    ):  Fit the decay phase of the current (during the agonist pulse) with a mono- or bi-exponential function:
    
    
    
    
    • 
       component will be very fast (
      
      
      
      ms).
    • 
       component will be slower.
      
Dose-Response Curve

To determine


:
  • Apply increasing concentrations of ABT-418 (e.g., 1, 10, 30, 100, 300, 1000

    
    M).
    
  • Plot Normalized Peak Current vs. Log[ABT-418].

  • Fit with the Hill Equation.

Troubleshooting (Self-Validating Systems)

IssueProbable CauseCorrective Action
No Current Response Cells not differentiated.Verify NGF treatment (5+ days). Check neurite outgrowth.
Current "Run-down" ATP depletion or Ca2+ overload.Ensure 4mM Mg-ATP and GTP are fresh in the internal solution. Keep intracellular Ca2+ buffered (EGTA).
Slow Rise Time Perfusion too slow.Move the perfusion output closer to the cell (<100

m). Verify flow rate.
Unstable Baseline Leak current or K+ channel activity.Ensure Cs+ is in the pipette. Check seal quality (

).

References

  • Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization.[8] Journal of Pharmacology and Experimental Therapeutics.

  • Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor.

  • Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics.

  • Papke, R. L., et al. (1997). Activation and inhibition of rat neuronal nicotinic receptors by ABT-418. Journal of Pharmacology and Experimental Therapeutics.

Sources

Utilizing 3-Methyl-5-pyrrolidin-2-ylisoxazole in assays for cognitive enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 3-Methyl-5-pyrrolidin-2-ylisoxazole in Assays for Cognitive Enhancement

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Cholinergic Modulator for Cognitive Research

The intricate landscape of neurodegenerative and cognitive disorders, such as Alzheimer's disease, presents a formidable challenge to modern medicine. A key pathological feature of many such conditions is a deficit in cholinergic neurotransmission[1][2]. The pyrrolidine chemical scaffold is a cornerstone of nootropic drug discovery, famously represented by piracetam, which is known to modulate neurotransmitter systems including acetylcholine[3][4]. Similarly, the isoxazole ring serves as a versatile pharmacophore in a variety of neurologically active agents[5][6][7][8].

This document details the application of 3-Methyl-5-pyrrolidin-2-ylisoxazole , a novel compound combining these two privileged scaffolds. Its structure is highly analogous to (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent cholinergic ligand demonstrated to have cognition-enhancing properties through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs)[9]. Based on this structural similarity and the extensive research into nAChR modulation for cognitive enhancement, we will proceed with the hypothesis that 3-Methyl-5-pyrrolidin-2-ylisoxazole (hereafter designated "Cmpd-Y") functions as a selective modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).

The α7 nAChR is a ligand-gated ion channel of significant interest for CNS drug discovery due to its high permeability to calcium and its role in synaptic plasticity, attention, and memory[10][11]. Modulating this receptor, particularly through positive allosteric modulation (PAM), offers a sophisticated therapeutic strategy to enhance the signaling of the endogenous neurotransmitter acetylcholine (ACh)[11][12]. These application notes provide a comprehensive framework for characterizing the pharmacological profile of Cmpd-Y and validating its efficacy in established preclinical models of cognition.

Plausible Mechanism of Action: α7 nAChR Positive Allosteric Modulation

We hypothesize that Cmpd-Y acts as a Type II Positive Allosteric Modulator (PAM) of the α7 nAChR. Unlike a direct agonist, a PAM binds to a distinct (allosteric) site on the receptor. This binding event increases the probability of the ion channel opening in response to ACh and, characteristic of Type II PAMs, markedly slows the receptor's rapid desensitization, prolonging the duration of the ionic current[12][13]. This enhanced and sustained response to endogenous ACh can amplify cholinergic signaling in key brain regions like the hippocampus, a cellular mechanism believed to underlie improvements in learning and memory[14][15].

alpha7_pam_mechanism cluster_receptor α7 nAChR Ion Channel cluster_downstream Cellular Response ACh Acetylcholine (ACh) (Endogenous Agonist) CmpdY Cmpd-Y (PAM) OrthoSite Orthosteric Binding Site ACh->OrthoSite Binds AlloSite Allosteric Binding Site CmpdY->AlloSite Binds Channel Ion Channel (Closed) CaInflux Increased & Prolonged Ca++ Influx Channel->CaInflux Opens & Remains Open (Potentiation) SynapticPlasticity Enhanced Synaptic Plasticity (e.g., LTP) CaInflux->SynapticPlasticity Cognitive Improved Cognitive Function SynapticPlasticity->Cognitive

Caption: Hypothesized mechanism of Cmpd-Y as an α7 nAChR PAM.

Part 1: In Vitro Pharmacological Characterization

The initial phase of investigation involves defining the interaction of Cmpd-Y with its molecular target and quantifying its functional activity in a controlled cellular environment.

Protocol 1: α7 nAChR Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of Cmpd-Y for the α7 nAChR by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Preparation of Membranes: Utilize cell membranes prepared from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells) or rat brain cortical tissue.

  • Radioligand: Use [³H]-Cytisine or another suitable α7-selective radioligand with known affinity.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kₑ, and a range of concentrations of Cmpd-Y (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Non-Specific Binding: Include wells with an excess of a non-labeled competitor (e.g., 10 µM nicotine or unlabeled cytisine) to determine non-specific binding.

  • Total Binding: Include wells with only membranes and radioligand to determine total binding.

  • Equilibration: Incubate the plates for 60-90 minutes at 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of Cmpd-Y. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Cmpd-Y that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[16]

Data Presentation:

CompoundRadioligandIC₅₀ (nM)Kᵢ (nM)
Cmpd-Y[³H]-CytisineExperimental ValueCalculated Value
(-)-Nicotine (Control)[³H]-CytisineExperimental ValueCalculated Value
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol directly measures the functional effect of Cmpd-Y on ion channel activity, confirming its role as an agonist or a PAM.

Methodology:

  • System: Use Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR subunits.

  • Recording: Clamp the oocytes at a holding potential of -70 mV.

  • Agonist Application: Apply a sub-maximal concentration of acetylcholine (ACh), typically the EC₂₀ concentration, to elicit a baseline inward current.

  • PAM Application:

    • To test for PAM activity, co-apply the EC₂₀ of ACh with varying concentrations of Cmpd-Y.

    • Measure the potentiation of the peak current amplitude and the slowing of the current decay (desensitization) compared to the ACh-only response.[12]

  • Agonist Test: To test for direct agonist activity, apply Cmpd-Y alone across a range of concentrations and measure any elicited current.

  • Data Analysis:

    • For PAM activity, calculate the fold-potentiation and plot this against Cmpd-Y concentration to determine the EC₅₀ for potentiation.

    • For agonist activity, plot the current amplitude against Cmpd-Y concentration to determine the EC₅₀ for activation.

Expected Outcomes:

ParameterCmpd-Y + ACh (EC₂₀)Cmpd-Y (Alone)
Peak Current Amplitude Significant increase vs. ACh aloneMinimal to no current
Current Decay Rate Significantly slowed vs. ACh aloneN/A
EC₅₀ (Potentiation) Calculated ValueN/A
EC₅₀ (Activation) N/ACalculated Value (if any)

Part 2: In Vivo Validation of Cognitive Enhancement

Following in vitro characterization, the efficacy of Cmpd-Y must be tested in robust animal models of cognitive impairment. The scopolamine-induced amnesia model is highly relevant, as scopolamine is a muscarinic antagonist that creates a cholinergic deficit, mimicking aspects of cognitive disorders[1].

in_vivo_workflow cluster_setup Phase 1: Setup & Dosing cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis AnimalAcq Animal Acclimation (7 days) GroupAssign Random Group Assignment (Vehicle, Cmpd-Y, Positive Control) AnimalAcq->GroupAssign Dosing Drug Administration (e.g., 30 min pre-task) GroupAssign->Dosing Scopolamine Scopolamine Injection (e.g., 15 min pre-task) Dosing->Scopolamine NOR Novel Object Recognition (NOR) (Recognition Memory) Scopolamine->NOR Behavioral Assay MWM Morris Water Maze (MWM) (Spatial Learning & Memory) Scopolamine->MWM Behavioral Assay DataCollection Data Collection (Video Tracking Software) NOR->DataCollection MWM->DataCollection Stats Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Stats

Caption: General workflow for in vivo cognitive testing.

Protocol 3: Novel Object Recognition (NOR) Test

The NOR test leverages the innate preference of rodents to explore novelty. It is a robust assay for recognition memory that is less stressful than maze-based tasks.[17][18][19]

Methodology:

  • Apparatus: A square open-field arena (e.g., 50x50x50 cm).

  • Habituation: Allow each mouse to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and familiarize it with the environment.

  • Training (T1): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object (sniffing or touching with nose/paws). Return the mouse to its home cage.

  • Inter-Trial Interval (ITI): A delay of 24 hours is typically used to assess long-term recognition memory.

  • Testing (T2): Return the mouse to the arena, where one of the original objects has been replaced with a novel object. Allow 5 minutes of exploration and record the time spent exploring the familiar (F) and novel (N) objects.

  • Drug Administration: Administer Cmpd-Y (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Donepezil) 30-60 minutes before the T1 session. Administer scopolamine (e.g., 1 mg/kg, i.p.) ~15-30 minutes before T1.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates successful recognition memory.

Expected Outcomes:

Treatment GroupMean Discrimination Index (DI) ± SEMStatistical Significance vs. Scopolamine
Vehicle + Saline0.45 ± 0.05p < 0.001
Vehicle + Scopolamine-0.05 ± 0.04-
Cmpd-Y (3 mg/kg) + Scopolamine0.38 ± 0.06p < 0.01
Donepezil (1 mg/kg) + Scopolamine0.41 ± 0.05p < 0.01
Protocol 4: Morris Water Maze (MWM) Test

The MWM is a classic behavioral assay that evaluates hippocampus-dependent spatial learning and memory.[1][20][21]

Methodology:

  • Apparatus: A circular pool (~1.5 m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface in a fixed location (target quadrant). Distal visual cues are placed around the room.

  • Acquisition Phase (Days 1-5):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse in the water at one of four randomized start positions, facing the pool wall.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the time to find the platform (escape latency) and the path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located. This measures the strength and precision of the spatial memory.

  • Drug Administration: Administer drugs daily, 30-60 minutes before the first trial of the day.

  • Data Analysis:

    • Acquisition: Plot the average daily escape latency. A steeper downward slope indicates faster learning.

    • Probe Trial: Compare the percentage of time spent in the target quadrant between groups.

Expected Outcomes:

Treatment GroupMean Escape Latency (Day 5, s) ± SEMTime in Target Quadrant (Probe, %) ± SEM
Vehicle + Saline15 ± 245 ± 4
Vehicle + Scopolamine48 ± 522 ± 3
Cmpd-Y (3 mg/kg) + Scopolamine20 ± 340 ± 5
Donepezil (1 mg/kg) + Scopolamine18 ± 242 ± 4

Conclusion

The protocols outlined in this document provide a robust, multi-level framework for evaluating 3-Methyl-5-pyrrolidin-2-ylisoxazole (Cmpd-Y) as a potential cognitive enhancer. By systematically progressing from target engagement and in vitro functional assays to in vivo behavioral validation, researchers can build a comprehensive data package. The hypothesized mechanism as an α7 nAChR positive allosteric modulator aligns with cutting-edge strategies in CNS drug discovery. Successful outcomes in these assays would position Cmpd-Y as a valuable pharmacological tool for investigating the role of the cholinergic system in cognition and as a promising lead candidate for further therapeutic development.

References

  • Benchchem. (n.d.). Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement. Benchchem.
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. Available from: [Link]

  • Akhtar, M. S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Available from: [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Available from: [Link]

  • Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318. Available from: [Link]

  • Tyurenkov, I. N., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(11), 1136. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Hawash, M., et al. (2023). Isoxazole–Containing drugs with various pharmacological activities. Future Journal of Pharmaceutical Sciences, 9(1), 5. Available from: [Link]

  • Kaur, R., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 56(11), 2855-2883. Available from: [Link]

  • Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Drug Discovery Today, 16(23-24), 1041-1050. Available from: [Link]

  • Faghih, R., et al. (2009). Advances in the discovery of novel positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor. Recent Patents on CNS Drug Discovery, 4(1), 50-59. Available from: [Link]

  • Shaik, A. B., et al. (2022). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Current Pharmaceutical Design, 28(1), 1-2. Available from: [Link]

  • ResearchGate. (n.d.). Experimental protocol. MWM, Morris water maze test; NOR, novel object recognition; SD, sleep deprivation. [Image]. Retrieved from [Link]

  • Nishizaki, T., et al. (1999). Cognitive enhancers and hippocampal long-term potentiation in vitro. The Japanese Journal of Pharmacology, 81(3), 209-216. Available from: [Link]

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. The Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. Available from: [Link]

  • Villalobos, C., et al. (2015). Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum. Journal of Neurochemistry, 133(3), 309-319. Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). The correlation between the novel object recognition test and Morris water maze test. Retrieved from [Link]

  • G. G. G. Camponovo, et al. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(23), 5732. Available from: [Link]

  • JoVE. (2025). Morris Water Maze Test assesses learning and memory impairments in mice of Alzheimer's disease. YouTube. Available from: [Link]

  • Sławińska, A., et al. (2023). Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands. Pharmacological Reports, 75(4), 868-877. Available from: [Link]

  • Eckerson, J. M., et al. (2021). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Frontiers in Nutrition, 8, 685168. Available from: [Link]

  • Hulkower, K. I., & Herber, W. K. (2011). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 716, 1-17. Available from: [Link]

  • Neuroservices-Alliance. (2020). In Vitro & In Vivo electrophysiology for decision making in CNS drug discovery programs. YouTube. Available from: [Link]

  • Bali, Z. K., et al. (2022). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Frontiers in Pharmacology, 13, 856555. Available from: [Link]

  • Smits, J. A., et al. (2014). Cognitive enhancers for the treatment of anxiety disorders. Restorative Neurology and Neuroscience, 32(1), 183-195. Available from: [Link]

  • Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4825. Available from: [Link]

  • Ceger, P. (2012). In vitro receptor binding assays. In Endocrine-Disrupting Chemicals. Humana Press. Available from: [Link]

  • Singh, A., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Medicinal Chemistry, 14(8), 1547-1565. Available from: [Link]

Sources

Application Note: Cell-Based Potency Evaluation of 3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for evaluating the functional potency of 3-Methyl-5-pyrrolidin-2-ylisoxazole , commonly known as ABT-418 . As a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs)—specifically the high-affinity


  subtype and, to a lesser extent, the 

subtype—ABT-418 presents unique challenges in cell-based assays due to the receptor's rapid desensitization kinetics.

While calcium flux assays are standard for ion channels, this guide recommends and details a Membrane Potential Assay as the primary screening method for ABT-418 at


 receptors, citing superior signal-to-noise ratios. A secondary Calcium Flux protocol is provided for 

characterization.

Compound Profile & Mechanism of Action

ABT-418 is an isoxazole analogue of nicotine designed to target central nAChRs while minimizing peripheral side effects.[1]

  • IUPAC Name: 3-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole[2]

  • Primary Target:

    
     nAChR (High Affinity, 
    
    
    
    nM).
  • Secondary Target:

    
     nAChR.
    
  • Mechanism: Binding of ABT-418 stabilizes the open conformation of the pentameric ion channel, allowing the influx of

    
     and 
    
    
    
    . This influx causes rapid membrane depolarization, which subsequently activates Voltage-Gated Calcium Channels (VGCCs), leading to a secondary massive calcium influx.
Critical Technical Insight: The "Potency Paradox"

Researchers often observe a discrepancy between ABT-418's high binding affinity (nM range) and its functional potency (


 often in the 

range).
  • Cause:

    
     receptors desensitize in milliseconds. If the compound is added slowly (static addition), receptors desensitize before a signal is detected.
    
  • Solution: Assays must utilize automated fluidics (e.g., FLIPR, FDSS) to inject the compound during data acquisition.

Interaction Pathway Diagram

G Compound ABT-418 Receptor α4β2 nAChR (Closed) Compound->Receptor Binding OpenChannel Channel Opening (Na+/Ca2+ Influx) Receptor->OpenChannel Activation Depolarization Membrane Depolarization OpenChannel->Depolarization Ionic Current Desensitization Receptor Desensitization OpenChannel->Desensitization Rapid Decay (<1s) VGCC VGCC Activation Depolarization->VGCC Voltage Change CaRelease Intracellular Ca2+ Rise VGCC->CaRelease Amplification

Figure 1: Signal transduction pathway for ABT-418. Note the competing pathway of rapid desensitization which necessitates fast-kinetic assays.

Strategic Assay Selection

FeatureCalcium Flux AssayMembrane Potential Assay
Primary Readout Intracellular

rise (Fluo-4/Calcium 6)
Voltage change across membrane (FRET/Dyes)
Sensitivity for

Moderate. Relies on VGCC amplification.High. Directly detects

influx depolarization.
Sensitivity for

High.

has high

permeability.
Moderate.
Throughput High (96/384 well)High (96/384 well)
Recommendation Use for

profiling.
Preferred for ABT-418 at

.

Protocol A: Membrane Potential Assay (Recommended)

Objective: Measure the depolarization induced by ABT-418 in HEK-293 cells stably expressing human


 nAChRs. This method is superior for detecting partial agonists or when calcium permeability is low.
Materials
  • Cell Line: HEK-293 stably transfected with human

    
     and 
    
    
    
    subunits.
  • Reagent: FLIPR Membrane Potential Assay Kit (Blue or Red) or DiBAC4(3) (slower response). Recommendation: FLIPR Blue for fast kinetics.

  • Compound: ABT-418 (dissolved in DMSO, final assay DMSO < 0.5%).

  • Controls:

    • Positive: Nicotine (

      
       max response).
      
    • Negative:[2] Buffer only.

    • Antagonist: Mecamylamine (pre-incubated).

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Harvest cells using Accutase (avoid Trypsin to preserve surface receptors).

    • Plate 50,000 cells/well in a 96-well Poly-D-Lysine coated black/clear-bottom plate.

    • Incubate overnight at

      
      , 5% 
      
      
      
      .
  • Dye Loading (Day 0):

    • Remove culture media carefully. Crucial: Do not wash cells if they are loosely adherent.

    • Add

      
       of Membrane Potential Dye (dissolved in HBSS + 20 mM HEPES).
      
    • Incubate for 30–60 minutes at room temperature (prevents dye sequestration).

  • Compound Preparation:

    • Prepare a 5X concentration source plate of ABT-418 in HBSS buffer (pH 7.4).

    • Serial dilution: 1:3 dilution series starting from

      
       (Final top concentration 
      
      
      
      ).
  • Assay Execution (FLIPR/FlexStation):

    • Settings: Fluorescence (Excitation 530 nm / Emission 565 nm for Red dye).

    • Baseline: Read for 10 seconds to establish stable baseline.

    • Injection: Inject

      
       of 5X ABT-418 (speed: 
      
      
      
      ).
    • Read: Continue reading for 120 seconds.

    • Sampling Rate: 1 second intervals (critical to capture the peak before desensitization).

  • Data Analysis:

    • Calculate

      
       (Peak response).
      
    • Plot Response vs. Log[ABT-418].

    • Fit to a 4-parameter logistic (Hill) equation to determine

      
      .
      

Protocol B: Calcium Flux Assay (Alternative)

Objective: Quantify calcium influx, primarily useful if evaluating ABT-418 activity at


  receptors or verifying VGCC coupling.
Materials
  • Dye: Calcium 6 (Molecular Devices) or Fluo-4 AM.

  • Buffer: HBSS + 20 mM HEPES. Note: Ensure

    
     is present (2 mM).
    
Workflow Diagram

AssayWorkflow cluster_critical Critical Timing Start Plate Cells (HEK-α4β2 or SH-SY5Y) Load Load Calcium Dye (60 min @ 37°C) Start->Load Equilibrate Equilibrate to RT (15 min) Load->Equilibrate Baseline Read Baseline (0-10 sec) Equilibrate->Baseline Inject Rapid Injection (ABT-418) Baseline->Inject Measure Measure Peak Flux (10-60 sec) Inject->Measure Analysis Calculate EC50 Measure->Analysis

Figure 2: Calcium Flux Assay Workflow. The red dashed box indicates the phase requiring automated fluidics.

Protocol Nuances
  • Probenecid: Add 2.5 mM Probenecid to the dye buffer to prevent dye leakage via anion transporters.

  • Agonist Addition: Because

    
     and 
    
    
    
    desensitize rapidly, the "inject-and-read" function is mandatory. Do not manually add compound and then move the plate to the reader.
  • Positive Allosteric Modulators (PAMs): If the signal for ABT-418 is weak (common with partial agonists), co-apply a PAM (e.g., PNU-120596 for

    
    ) to potentiate the signal and slow desensitization, allowing for easier detection.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
No Signal Receptor DesensitizationEnsure automated injection speed is fast (

). Ensure cells were not exposed to trace nicotine/agonists during culture.
High Background Dye SequestrationIncubate dye at Room Temp (not

) after loading. Use Probenecid.
Low Z-Factor Cell DetachmentUse Poly-D-Lysine coated plates. Use "No-Wash" assay kits.[3]
Variable Potency Subunit Stoichiometry

exists in High Sensitivity (

) and Low Sensitivity (

) forms.[4] Transfection ratio controls this. ABT-418 prefers the High Sensitivity form.

References

  • Arneric, S. P., et al. (1994).[2][5] "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization".[2] Journal of Pharmacology and Experimental Therapeutics.

  • Fitch, R. W., et al. (2003). "Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function".[6] PNAS.[6]

  • Decker, M. W., et al. (1994).[2] "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization". Journal of Pharmacology and Experimental Therapeutics.

  • Eurofins Discovery. "nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux Assay". Eurofins Technical Data.

  • Kuryatov, A., et al. (2005). "Roles of accessory subunits in alpha4beta2 nicotinic receptors". Molecular Pharmacology. (Contextualizing stoichiometry issues).

Sources

Application Notes & Protocols: Investigating nAChR Subtype Selectivity with 3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Nicotinic Receptor Selectivity

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognitive functions like learning and memory, attention, and reward, has made them significant therapeutic targets for neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[2][3][4]

nAChRs are pentameric structures assembled from a variety of α (α2-α10) and β (β2-β4) subunits.[2][5] This combinatorial diversity gives rise to a multitude of receptor subtypes, each with distinct pharmacological and physiological profiles. The most abundant subtypes in the brain are the heteromeric α4β2* and the homomeric α7 nAChRs.[3] A primary challenge in nAChR drug discovery is achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects.[4][5][6] For instance, activation of the α4β2 subtype is linked to cognitive enhancement and analgesia, whereas activation of the ganglionic α3β4 subtype can lead to undesirable cardiovascular effects.[3][6]

This guide focuses on the application of (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole , more commonly known in scientific literature as ABT-418 , a potent and selective agonist for the α4β2 nAChR subtype.[7] We will provide the scientific rationale and detailed protocols for using this compound as a pharmacological tool to dissect the function of α4β2 nAChRs both in vitro and in vivo.

Foundational Signaling Pathway of nAChRs

The fundamental mechanism of nAChR activation involves the binding of an agonist, which stabilizes the receptor in an open conformation, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and the initiation of downstream cellular signaling cascades.[1]

nAChR_Pathway cluster_membrane Cell Membrane cluster_activation nAChR nAChR (Resting) Ion Channel (Closed) nAChR_open { nAChR (Open)| Ion Channel (Open)} Agonist Agonist (e.g., ABT-418) Agonist->nAChR:head Binds Ions_out Na⁺, Ca²⁺ (Extracellular) Ions_out->nAChR_open:port Influx Ions_in Na⁺, Ca²⁺ (Influx) Depolarization Membrane Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Ions_in->Depolarization

Caption: Agonist binding to a nAChR triggers channel opening and cation influx.

Compound Profile: 3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418)

ABT-418 is a structural analog of nicotine, developed as a selective ligand to probe and modulate nAChR function. Its utility stems from its well-characterized preference for the α4β2 subtype over other neuronal and peripheral nAChRs.

Key Insight: The stereochemistry of this compound is critical. The (S)-enantiomer (ABT-418) is the active form, demonstrating high potency at α4β2 receptors. The (R)-enantiomer is largely inactive, highlighting the specific structural requirements of the nAChR binding pocket.[7]

Physicochemical and Pharmacological Data

The following table summarizes the key properties of (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole.

PropertyValueSource
Common Name ABT-418[7]
CAS Number 147402-53-7[8]
Molecular Formula C₉H₁₄N₂O[8]
Molecular Weight 166.22 g/mol [8]
Primary Target α4β2 Neuronal Nicotinic Acetylcholine Receptor[7]
Mode of Action Agonist[7]
Functional Potency (EC₅₀) 13.9 µM (on human α4β2 nAChRs)[9]
Selectivity Profile Reduced potency at ganglionic nAChRs; does not compete for α-bungarotoxin binding sites (α7 or muscle-type).[7]

Experimental Framework for Assessing Subtype Selectivity

A multi-tiered approach is essential for rigorously defining a compound's selectivity profile. This workflow progresses from initial binding affinity determination to functional characterization and finally to in vivo validation of subtype-specific effects.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Start: Compound Synthesis & Purification binding Protocol 1: Radioligand Binding Assays (Determine Affinity, Ki) start->binding Test Compound function Protocol 2 & 3: Electrophysiology (Determine Potency, EC₅₀ & Efficacy) binding->function Confirm Functional Activity analysis Data Analysis: Calculate Selectivity Ratios (Ki αXβY / Ki α4β2) binding->analysis behavior Protocol 4: Rodent Behavioral Models (Assess Physiological Effect) function->behavior Candidate for In Vivo Study function->analysis conclusion Conclusion: Define Subtype Selectivity Profile behavior->conclusion analysis->conclusion

Caption: A logical workflow for characterizing nAChR ligand selectivity.

PART 1: In Vitro Characterization Protocols

In vitro assays are foundational for quantifying the interaction of a ligand with specific, isolated receptor subtypes. These protocols utilize cell lines or Xenopus oocytes engineered to express a single nAChR subtype, providing a clean system for analysis. The development of stable cell lines expressing specific subunit combinations has greatly advanced the understanding of ligand specificity.[5]

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of ABT-418 for various nAChR subtypes (e.g., α4β2, α3β4, α7) and calculate its binding selectivity.

Causality: This assay measures the ability of a test compound (ABT-418) to displace a known high-affinity radioligand from the receptor.[10] The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is used to calculate the inhibitory constant (Kᵢ), an intrinsic measure of binding affinity. By comparing Kᵢ values across different receptor subtypes, a quantitative selectivity ratio can be established.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human nAChR subtype of interest (α4β2, α3β4, α7).

  • Radioligand: [³H]Epibatidine (a high-affinity, non-subtype-selective nAChR agonist).

  • Test Compound: ABT-418, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions.

  • Non-specific control: A high concentration of a non-radioactive ligand, such as (-)-Nicotine (100 µM).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Radioligand + Buffer.

    • Non-specific Binding (NSB): Radioligand + High concentration of (-)-Nicotine.

    • Competition Binding: Radioligand + Varying concentrations of ABT-418 (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reaction Mixture: To each well, add:

    • 50 µL of Binding Buffer.

    • 50 µL of the appropriate ligand solution (Buffer, Nicotine, or ABT-418 dilution).

    • 50 µL of diluted radioligand (e.g., [³H]Epibatidine at a final concentration near its Kₔ).

    • 50 µL of cell membrane preparation (protein concentration optimized, e.g., 20-50 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.[10]

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10][11]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.[10]

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding as a function of the log concentration of ABT-418.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.[12]

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Determine Selectivity: Calculate the ratio of Kᵢ values. For example: α7 Selectivity Ratio = Kᵢ (α7) / Kᵢ (α4β2). A higher ratio indicates greater selectivity for the α4β2 subtype.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the functional potency (EC₅₀) and efficacy (maximal response) of ABT-418 at different nAChR subtypes.

Causality: Xenopus oocytes are a robust system for expressing foreign ion channels.[13] By injecting cRNA for specific nAChR subunits, the oocytes will express functional receptors on their surface. TEVC allows for the measurement of macroscopic ion currents that flow through the channels upon application of an agonist. This directly assesses the functional consequence of ligand binding.

Materials:

  • Mature female Xenopus laevis frogs.

  • cRNA for human nAChR subunits (e.g., α4, β2, α7).

  • TEVC setup (amplifier, digitizer, perfusion system).

  • Recording solution (e.g., ND96).

  • ABT-418 stock solution and serial dilutions.

  • Positive control: Acetylcholine (ACh).

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject oocytes with a precise amount of cRNA for the desired subunit combination (e.g., α4 + β2, or α7 alone). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Perfuse the oocyte with the recording solution.

  • Compound Application:

    • Establish a stable baseline current.

    • Apply a saturating concentration of ACh to determine the maximum possible response (Iₘₐₓ) for that oocyte.

    • After washout and recovery, apply increasing concentrations of ABT-418 (e.g., 10⁻⁸ M to 10⁻⁴ M), with washout periods in between, and record the peak inward current at each concentration.

  • Repeat: Perform the same procedure on oocytes expressing different nAChR subtypes to assess selectivity.

Data Analysis:

  • Normalization: For each concentration of ABT-418, express the evoked current as a percentage of the maximal current evoked by ACh (% Response = (I_ABT-418 / I_ACh_max) * 100). This determines the efficacy of ABT-418 relative to the endogenous agonist.

  • Concentration-Response Curve: Plot the normalized response against the log concentration of ABT-418.

  • Fit the Curve: Use a non-linear regression model to fit the data and determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximal efficacy).

  • Functional Selectivity: Compare the EC₅₀ and Eₘₐₓ values across the different nAChR subtypes. A significantly lower EC₅₀ for α4β2 indicates higher potency and functional selectivity.

PART 2: In Vivo Characterization Protocol

In vivo studies are crucial for validating that the in vitro selectivity of a compound translates into a specific physiological or behavioral effect in a complex living system.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To determine if the α4β2-selective agonist activity of ABT-418 produces an anxiolytic-like effect in mice, consistent with previous findings.[7]

Causality: The EPM is a standard behavioral test for anxiety in rodents. Anxiolytic compounds typically increase the time rodents spend in the "open," more exposed arms of the maze compared to the enclosed arms. By including a group pre-treated with a non-selective nAChR antagonist (mecamylamine), we can confirm that any observed anxiolytic effect is mediated specifically through nAChRs.

Materials:

  • Adult male mice (e.g., C57BL/6 strain).

  • Elevated Plus Maze apparatus.

  • Video tracking software.

  • Test compounds: ABT-418, mecamylamine hydrochloride, vehicle (e.g., saline).

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Experimental Groups: Randomly assign mice to at least four groups:

    • Group 1: Vehicle control (e.g., saline i.p.).

    • Group 2: ABT-418 (e.g., 0.19 µmol/kg, i.p.), based on previously established effective doses.[7]

    • Group 3: Mecamylamine (e.g., 1-2 mg/kg, i.p.).

    • Group 4: Mecamylamine pre-treatment, followed by ABT-418 (to confirm nAChR mediation).

  • Dosing:

    • For Group 4, administer mecamylamine 15-20 minutes before ABT-418.

    • Administer vehicle, ABT-418, or mecamylamine (Group 3) 30 minutes before testing.

  • Testing:

    • Place each mouse individually in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using video tracking software.

  • Behavioral Scoring: Analyze the recordings for key parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Data Interpretation:

  • Anxiolytic Effect: A significant increase in the percentage of time spent in the open arms and/or the number of open arm entries in the ABT-418 group compared to the vehicle group indicates an anxiolytic-like effect.

  • Confirmation of Mechanism: If the anxiolytic effect of ABT-418 is blocked in the mecamylamine pre-treatment group (i.e., their behavior is similar to the vehicle or mecamylamine-only group), this provides strong evidence that the effect is mediated by nAChRs.[7]

  • Locomotor Control: No significant difference in total distance traveled between the vehicle and ABT-418 groups ensures that the results are due to changes in anxiety-like behavior, not hyperactivity.

Conclusion

3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418) is a valuable pharmacological tool for the investigation of α4β2 nAChR function. Its demonstrated selectivity in vitro and its specific behavioral effects in vivo that can be blocked by nAChR antagonists make it an excellent probe for elucidating the role of this important receptor subtype in complex physiological and pathological processes. The systematic application of the binding, electrophysiological, and behavioral protocols detailed in this guide allows researchers to rigorously characterize the selectivity of ABT-418 and similar compounds, contributing to the development of more targeted and effective therapeutics for a range of neurological disorders.

References

  • Decker, M. W., et al. (1995). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. The Journal of pharmacology and experimental therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. PubMed. Available at: [Link]

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  • CP Lab Safety. (n.d.). 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, 1 mg. Available at: [Link]

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  • Levin, E. D., et al. (2018). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research. Available at: [Link]

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  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International journal of molecular sciences. Available at: [Link]

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  • Tapia, L., et al. (2017). The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors. Frontiers in Cellular Neuroscience. Available at: [Link]

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  • Eltit, J. M., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Methyl (5Ζ)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Lead Against Potato Diseases. Available at: [Link]

  • Wang, H. Y., et al. (2016). Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction. Molecular medicine. Available at: [Link]

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Analytical methods for quantifying 3-Methyl-5-pyrrolidin-2-ylisoxazole in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-ISOX Title: High-Sensitivity Quantitation of 3-Methyl-5-pyrrolidin-2-ylisoxazole (N-demethyl-ABT-418 Analog) in Biological Matrices via HILIC-MS/MS

Abstract & Introduction

The precise quantification of 3-Methyl-5-pyrrolidin-2-ylisoxazole (an analog of the nicotinic acetylcholine receptor agonist ABT-418) in biological matrices presents specific analytical challenges due to its low molecular weight (152.19 g/mol ) , high polarity , and basic secondary amine functionality. Traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention and peak tailing due to secondary silanol interactions.

This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS). By utilizing a silica-based amide column and Mixed-Mode Strong Cation Exchange (MCX) extraction, this protocol ensures:

  • Orthogonal Selectivity: Separation from endogenous phospholipids.

  • Enhanced Sensitivity: High organic mobile phases in HILIC improve desolvation efficiency in ESI+.

  • Regulatory Compliance: Validation parameters aligned with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Analyte Physicochemical Profile

Understanding the molecule is the first step to method design.

PropertyValue / CharacteristicAnalytical Implication
Formula C₈H₁₂N₂OSmall molecule; requires low mass cut-off optimization.
MW 152.19 g/mol Monoisotopic Mass: 152.09. Precursor [M+H]⁺: 153.1 .
pKa (Calc) ~9.5 (Pyrrolidine N)Highly basic. Positively charged at neutral/acidic pH.
LogP < 1.0 (Hydrophilic)Poor retention on C18; Ideal for HILIC or High-pH RP.
Key Moiety Isoxazole & PyrrolidineSusceptible to source fragmentation; requires soft ionization.

Method Development Strategy: The "Why" Behind the Protocol

Chromatography Selection: HILIC vs. RPLC

While C18 columns are standard, this analyte is too polar. We select HILIC (Amide) over C18 for two reasons:

  • Retention: The basic pyrrolidine ring retains well on amide phases via hydrogen bonding and electrostatic interactions, eluting after the void volume where salts suppress signal.

  • Sensitivity: HILIC uses ~80-90% Acetonitrile (ACN). This high volatility enhances electrospray ionization (ESI) efficiency, often boosting signal by 5-10x compared to high-aqueous RPLC.

Sample Preparation: MCX SPE

Protein precipitation (PPT) leaves significant phospholipids that cause matrix effects. We utilize Mixed-Mode Cation Exchange (MCX) .

  • Mechanism: The analyte (positively charged at pH < 9) binds to the sorbent's sulfonate groups. Neutrals and acids are washed away. Elution occurs with 5% Ammonia in Methanol, breaking the ionic bond.

Detailed Experimental Protocols

Protocol A: Sample Preparation (MCX Solid Phase Extraction)

Materials:

  • Oasis MCX 96-well plate (30 mg) or equivalent.

  • Internal Standard (IS): Nornicotine-d4 (structural analog) or stable isotope labeled analyte.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL Plasma into a 96-well plate. Add 10 µL Internal Standard working solution.

  • Acidification: Add 100 µL 4% Phosphoric Acid (H₃PO₄) . Vortex 1 min. (Target pH ~2-3 to ensure amine protonation).

  • Conditioning:

    • Add 1 mL Methanol (MeOH).

    • Add 1 mL Water (Milli-Q).

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Acidic/Aqueous): Add 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic/Neutral): Add 1 mL Methanol. (Removes neutral lipids/interferences).

  • Elution: Add 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol . Collect eluate.

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (90:10 ACN:Buffer) . Vortex well.

Protocol B: LC-MS/MS Conditions

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity). Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC. Column Temp: 40°C.

Mobile Phases:

  • MP A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • MP B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) Flow (mL/min) % A (Aqueous) % B (Organic) Phase
0.00 0.4 5 95 Initial Hold
1.00 0.4 5 95 Isocratic
3.50 0.4 40 60 Elution
3.60 0.4 50 50 Wash
4.50 0.4 50 50 Wash Hold
4.60 0.4 5 95 Re-equilibration

| 6.50 | 0.4 | 5 | 95 | End |

MS Parameters (Triple Quadrupole):

  • Source: ESI Positive.[1]

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/hr.

MRM Transitions:

  • Note: Optimize collision energy (CE) for your specific instrument.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
3-Methyl-5-pyrrolidin... 153.1 84.1 3022Quantifier (Pyrrolidine ring)
153.1110.13018Qualifier (Loss of C3H7)
IS (Nornicotine-d4) 153.284.13022Internal Standard

Visualization: Workflow & Logic

Figure 1: Sample Preparation & Analysis Workflow

Caption: Optimized MCX-HILIC workflow ensuring phospholipid removal and maximum sensitivity.

G Sample Biological Sample (Plasma/Brain Homogenate) PreTreat Pre-treatment Add IS + 4% H3PO4 Sample->PreTreat SPE MCX SPE Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Load Wash Wash Steps 1. Acidic Water (Salts) 2. 100% MeOH (Neutrals) SPE->Wash Remove Interferences Elute Elution 5% NH4OH in MeOH Wash->Elute Basic Elution LCMS HILIC-MS/MS Analysis BEH Amide Column Elute->LCMS Inject

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for resolving common peak shape and sensitivity issues in HILIC analysis.

DecisionTree Start Issue Detected PeakTailing Peak Tailing? Start->PeakTailing SensLoss Low Sensitivity? Start->SensLoss Action1 Increase Buffer Strength (10mM -> 20mM) PeakTailing->Action1 Ionic Interaction Action2 Check Reconstitution Solvent (Must match Initial Mobile Phase) PeakTailing->Action2 Solvent Mismatch Action3 Clean Source / Check Matrix Effect SensLoss->Action3

Validation Criteria (FDA/ICH M10)

To ensure the method is "fit for purpose," the following validation experiments must be performed:

  • Selectivity: Analyze 6 blank plasma lots (including lipemic/hemolyzed). No interference >20% of LLOQ at retention time.

  • Linearity: Minimum 6 non-zero standards. Expected Range: 0.5 ng/mL to 500 ng/mL . Weighting: 1/x².

  • Accuracy & Precision:

    • Intra-run (n=5) and Inter-run (3 runs).

    • Acceptance: ±15% (±20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spikes.

    • IS-normalized MF should be close to 1.0.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[2] Retrieved from [Link]

  • Agilent Technologies. (2020). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.[3][4][5] (General application for polar amines). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development. (Relevant for pyrrolidine-based structures).[6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for patch-clamp experiments with ABT-418

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for ABT-418 Electrophysiology Compound Class: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonist Primary Targets:


 (High Affinity), 

(Moderate Affinity)
Introduction: The Kinetic Paradox

Welcome to the technical support center. If you are recording currents with ABT-418 (3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole), you are likely encountering the "nAChR Paradox": the receptor must be activated rapidly to be seen, yet it desensitizes milliseconds after activation.

ABT-418 is not a standard small molecule; it is a ligand that differentiates itself by distinct kinetic profiles across subtypes. Success requires mastering solution exchange velocity and compound stability . This guide replaces generic advice with specific, mechanism-based troubleshooting.

Part 1: Compound Handling & Stability

Q: I dissolved ABT-418 in DMSO, but my seal quality is degrading. Is the solvent the issue?

A: Likely, yes. While ABT-418 free base requires DMSO, the ABT-418 Hydrochloride (HCl) salt is water-soluble (up to ~50 mM) and is the preferred form for electrophysiology.

  • The Fix: Switch to the HCl salt form if possible. Dissolve directly in distilled water or your external recording solution.

  • If using DMSO: Ensure the final bath concentration of DMSO is <0.1%. Nicotinic receptors are sensitive to solvent effects, which can alter channel open times and desensitization kinetics.

Q: My stock solution is two weeks old. Is it still valid?

A: Discard it. Nicotinic agonists are prone to oxidation and hydrolysis.

  • Protocol: Prepare a 10–50 mM stock in water/buffer, aliquot into single-use volumes (e.g., 20 µL), and store at -80°C.

  • On the day of experiment: Thaw one aliquot and dilute to working concentration (typically 1–100 µM). Never re-freeze.

Part 2: The Perfusion Paradox (Fluidics)

Q: I see no current at


 receptors, but the cells express the target. Is the drug inactive? 

A: The drug is likely active, but your delivery is too slow.


 nAChRs desensitize in milliseconds . If the drug concentration ramps up slowly (over 50–100ms), the receptors enter the Desensitized State  without ever passing through the Open State .
  • The Diagnostic: If you are using a gravity-fed bath perfusion system, you will never resolve fast

    
     currents.
    
  • The Solution: You must use a Piezo-driven stepper mechanism (e.g., Theta glass tubing) or a dedicated fast-perfusion system (exchange time <10 ms).

Q: I am recording


. Do I need the same speed? 

A:


 currents desensitize slower (seconds scale) compared to 

, but "slow" perfusion still compromises data.
  • Impact: Slow application underestimates the peak amplitude (

    
    ) and artificially prolongs the decay phase (
    
    
    
    ), masking the true kinetic efficacy of ABT-418.
Part 3: Signal Fidelity & Analysis

Q: The current amplitude decreases with every sweep (Run-down). How do I stop this?

A: nAChR function is metabolically supported. "Run-down" is often the washout of intracellular high-energy phosphates or calcium buffering capacity.

  • Internal Solution Adjustment:

    • Add ATP/GTP: Include 4 mM Mg-ATP and 0.3 mM Na-GTP in your pipette solution.

    • Calcium Buffering: Use BAPTA (10 mM) instead of EGTA if you are only interested in the peak current and want to prevent calcium-dependent desensitization/inactivation.

    • Leaky Patch: Ensure

      
      . A partial seal accelerates dialytic washout.
      

Q: ABT-418 is showing "mixed" agonist/antagonist effects.[1] Why?

A: This is a concentration-dependent phenomenon known as Open Channel Block .

  • Mechanism: At high concentrations (>100 µM), positively charged agonists (like ABT-418) can physically occlude the pore they just opened.

  • Signature: The current rises to a peak and then "sags" rapidly, faster than natural desensitization. Upon washout, you might see a "rebound" tail current as the blocker leaves the pore before the channel closes.

  • Fix: Perform a dose-response curve. The

    
     for 
    
    
    
    is typically lower (high affinity) than for
    
    
    . Avoid supra-maximal concentrations.
Part 4: Experimental Data & Protocols
Table 1: Optimized Solutions for nAChR Recording
ComponentExternal Solution (aCSF)Internal Solution (Pipette)Function
Base Salt 140 mM NaCl130 mM Cs-GluconateCs+ blocks K+ channels to isolate nAChR cation current.
Buffering 10 mM HEPES (pH 7.4)10 mM HEPES (pH 7.2)Maintains physiological pH.
Ca2+ Control 2 mM CaCl210 mM BAPTAHigh internal BAPTA prevents Ca2+-induced inactivation.
Metabolism 10 mM Glucose4 mM Mg-ATP, 0.3 mM Na-GTPPrevents receptor run-down (Critical).
Blockers 1 µM Atropine-Blocks muscarinic receptors to ensure signal specificity.
Osmolarity 300-310 mOsm280-290 mOsmSlight hypotonicity in pipette aids seal formation.
Table 2: ABT-418 Kinetic Profile (Rat Models)
Receptor SubtypeAffinity (

)
Desensitization RatePerfusion Requirement

High (~3-6 nM)Slow (Seconds)Gravity or Fast Perfusion

Moderate/LowUltra-Fast (<20 ms)Piezo/Theta Glass ONLY
Part 5: Visualizing the Mechanism
Diagram 1: The "Perfusion Trap" in nAChR Recording

This diagram illustrates why slow perfusion fails to generate a signal, leading to false negatives.

G cluster_0 Ligand Application cluster_1 Receptor State Slow Slow Perfusion (>50ms rise) Resting Resting (Closed) Slow->Resting Ligand binds slowly Fast Fast Perfusion (<10ms rise) Fast->Resting Ligand binds instantly Open Open (Conducting) Resting->Open Fast Transition (Peak Current) Desensitized Desensitized (Closed & Refractory) Resting->Desensitized Slow Transition (No Current) Open->Desensitized Intrinsic Decay

Caption: Slow perfusion allows receptors to bypass the Open state and slip directly into Desensitization (Red Path), resulting in zero recorded current.

Diagram 2: Troubleshooting Decision Tree

A logic flow for diagnosing "No Current" or "Unstable Current" with ABT-418.

Troubleshooting Start Issue: Poor/No Signal with ABT-418 CheckSeal Is Seal Resistance > 1 GΩ? Start->CheckSeal CheckPerfusion Is Perfusion Rise Time < 10ms? CheckSeal->CheckPerfusion Yes Result_Leak Fix: Improve Seal / Polish Pipette CheckSeal->Result_Leak No CheckSolvent Is DMSO < 0.1%? CheckPerfusion->CheckSolvent Yes Result_Desens Fix: Use Piezo/Stepper Motor CheckPerfusion->Result_Desens No (Critical for α7) CheckInternal Is ATP/GTP in Pipette? CheckSolvent->CheckInternal Yes Result_Block Fix: Use Water Soluble HCl Salt CheckSolvent->Result_Block No Result_Rundown Fix: Add Regeneration System CheckInternal->Result_Rundown No Success Proceed to Dose-Response CheckInternal->Success Yes

Caption: Step-by-step logic to isolate mechanical, chemical, and physiological failure points in ABT-418 recording.

References
  • Arneric, S. P., et al. (1994). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews.

  • Papke, R. L., et al. (1997). Activation and inhibition of rat neuronal nicotinic receptors by ABT-418. Journal of Pharmacology and Experimental Therapeutics.

  • Colquhoun, D., et al. (2003). The interpretation of single-channel recordings. Microelectrode Techniques: The Plymouth Workshop Handbook.

  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews.

Sources

Technical Support Center: Optimizing ABT-418 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ABT-418, a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of ABT-418 in various cell-based assays. Our goal is to blend established scientific principles with practical, field-proven insights to ensure the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of ABT-418 in a laboratory setting.

Q1: What is ABT-418 and what is its primary mechanism of action? A1: ABT-418 is a structural analog of nicotine that functions as a selective agonist for neuronal nAChRs.[3] It exhibits high affinity for the α4β2 subtype and also interacts with α7 and α2β2 subtypes, while having low affinity for the α3β4 subtype.[1][4] Upon binding, ABT-418 activates these ligand-gated ion channels, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which causes neuronal membrane depolarization and triggers downstream cellular signaling events. This activity underlies its nootropic, neuroprotective, and anxiolytic effects.[1][5]

Q2: Which cell lines are appropriate for testing ABT-418? A2: The choice of cell line is critical and depends entirely on the expression of the target nAChR subtypes. Commonly used models include:

  • Recombinant Cell Lines: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably transfected to express specific human nAChR subunits (e.g., α4β2 or α7).[6][7] These offer a controlled system to study subtype-specific effects.

  • Neuronal and Neuroblastoma Cell Lines: SH-SY5Y, PC-12, or IMR-32 cells endogenously express various nAChR subtypes and are excellent models for studying more physiologically relevant responses.[8][9]

  • Primary Neuronal Cultures: These provide the most physiologically relevant context but come with higher variability and complexity.[10]

It is imperative to validate the expression of your target nAChR subtype in your chosen cell line before initiating any experiments.

Q3: What is a typical starting concentration range for ABT-418 in a cell-based assay? A3: For a previously untested cell line, a broad dose-response curve is essential. A starting range spanning several orders of magnitude, from 1 nM to 100 µM , is recommended.[11] Published studies have shown EC₅₀ values for ABT-418 to be in the low micromolar range (e.g., ~6 µM for α4β2) in Xenopus oocytes, providing a useful reference point.[4]

Q4: How should I prepare and store ABT-418 stock solutions? A4: ABT-418 hydrochloride is typically soluble in aqueous solutions.[12] However, for long-term storage and to ensure stability, it is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in a solvent like DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] When preparing working solutions, dilute the DMSO stock into your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1% - 0.5%).[14]

Part 2: Core Experimental Protocol - Determining the Optimal Dose-Response Curve

The cornerstone of optimizing ABT-418 concentration is the generation of a robust dose-response curve. This experiment will determine key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Workflow for Dose-Response Determination

Below is a visual representation of the general workflow for conducting a dose-response experiment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis seed 1. Seed Cells in 96-well plate incubate 2. Incubate 24h (allow attachment) seed->incubate prep_abt 3. Prepare ABT-418 Serial Dilutions treat 4. Treat Cells with ABT-418 dilutions prep_abt->treat incubate_treat 5. Incubate for Defined Period (e.g., 24-72h) treat->incubate_treat assay 6. Perform Readout Assay (e.g., MTT, Ca2+ Flux) incubate_treat->assay read 7. Measure Signal (Absorbance/Fluorescence) assay->read analyze 8. Analyze Data (Plot Dose-Response Curve) read->analyze

Caption: Workflow for an ABT-418 dose-response experiment.

Detailed Step-by-Step Methodology

This protocol is a template and should be optimized for your specific cell line and assay readout.[15]

  • Cell Seeding:

    • Harvest and count cells that are in a logarithmic growth phase.

    • Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well). Cell density must be consistent across all wells to minimize variability.

    • Include wells for "cells only" (negative control), "vehicle control" (e.g., 0.1% DMSO), and "maximum effect" (positive control, if available).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of your highest ABT-418 concentration in complete cell culture medium.

    • Perform serial dilutions (e.g., 1:3 or 1:5) in cell culture medium to create a range of 2X concentrations.

    • Carefully remove the medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. This minimizes disturbance to the cell monolayer. For example, add 100 µL of 2X compound to 100 µL of medium already in the well, or replace 100 µL of old medium with 100 µL of the final (1X) compound concentration.

  • Incubation:

    • Incubate the treated plates for a duration appropriate for your assay endpoint. This could range from minutes (for acute signaling events like calcium flux) to 24-72 hours (for proliferation or cytotoxicity assays).[11]

  • Assay Readout and Data Analysis:

    • Perform your chosen cell-based assay (see Appendix for examples like MTT or Calcium Flux assays).

    • Measure the output signal (e.g., absorbance, fluorescence, luminescence).

    • Normalize the data: Subtract the background (media-only wells) and normalize the results to the vehicle control (set to 100% viability or 0% effect).

    • Plot the normalized response against the log of the ABT-418 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC₅₀/IC₅₀.

Part 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section provides solutions to common problems.

Problem 1: High variability between replicate wells.

  • Potential Cause & Solution:

    • Inconsistent Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask or tube frequently.

    • Pipetting Errors: Use calibrated pipettes and proper technique. For 96-well plates, using a multichannel pipette can improve consistency.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered compound concentrations and cell stress. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or medium to create a humidity barrier.

    • Compound Precipitation: Visually inspect the diluted compound in the medium under a microscope. If precipitates are seen, the solubility limit may have been exceeded. Consider preparing a fresh stock or using a different solvent system if permissible.[16]

Problem 2: No observable effect of ABT-418 at any concentration.

  • Potential Cause & Solution:

    • Lack of Target Receptors: Confirm that your cell line expresses the relevant nAChR subtypes (e.g., α4β2) using techniques like RT-qPCR, Western blot, or flow cytometry.

    • Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the effects of nAChR activation. For example, a proliferation assay may not show a response if ABT-418 primarily modulates neurotransmitter release in your cell model. Consider a more direct functional assay, such as a calcium influx or membrane potential assay.[17]

    • Compound Inactivity: Verify the integrity of your ABT-418 stock. If it is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Purchase a new, certified lot of the compound.[13]

    • Rapid Receptor Desensitization: nAChRs are known to desensitize upon prolonged or high-concentration agonist exposure.[18] This can lead to a "bell-shaped" dose-response curve where the effect diminishes at higher concentrations. Your "no effect" observation might be at concentrations that cause rapid and profound desensitization. Ensure your concentration range is wide enough to capture the ascending part of the curve.

Problem 3: Significant cell death observed even at low ABT-418 concentrations.

  • Potential Cause & Solution:

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is well below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity curve to confirm.[14]

    • Off-Target Cytotoxicity: While ABT-418 is selective, high concentrations can lead to off-target effects, causing cytotoxicity unrelated to nAChR activation.[19][20] This is a real effect of the compound and defines its toxic concentration range.

    • Culture Contamination: Microbial contamination can cause rapid cell death and confound results.[21][22] Regularly inspect cultures for signs of contamination (turbidity, pH changes, visible microbes) and perform mycoplasma testing.

    • Excitotoxicity: In neuronal models, excessive and prolonged activation of nAChRs can lead to massive calcium influx, resulting in excitotoxicity and apoptosis. This is a mechanism-based toxicity. Reduce the incubation time or the concentration range.

Part 4: Advanced Considerations & Mechanistic Insights

Understanding the ABT-418 Signaling Pathway

Optimizing concentration is not just about finding a number; it's about understanding the biological response. ABT-418 binding initiates a cascade of events that are crucial to interpret your assay results correctly.

G cluster_downstream Downstream Cellular Response ABT418 ABT-418 nAChR α4β2 nAChR ABT418->nAChR Binds & Activates CaInflux Ca²⁺ Influx nAChR->CaInflux Channel Opens Membrane Depolarization Membrane Depolarization VDCC VDCC Activation Depolarization->VDCC Opens CaInflux->Depolarization Signaling Ca²⁺-dependent Signaling Cascades (e.g., CaMK, CREB) CaInflux->Signaling NT_Release Neurotransmitter Release CaInflux->NT_Release VDCC->CaInflux Further Influx

Caption: Simplified nAChR signaling pathway activated by ABT-418.

Potential Experimental Confounders
  • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interact with test compounds or contain endogenous factors (like acetylcholine) that interfere with the assay.[23] If you observe inconsistent results, consider reducing the serum percentage or transitioning to a serum-free medium for the duration of the compound treatment.

  • Compound Stability in Media: Some compounds can be unstable in aqueous cell culture media over long incubation periods (24-72h).[24] If you suspect instability, you can assess it by incubating ABT-418 in media for the full assay duration, then testing its potency on fresh cells. For long-term experiments, replenishing the media with fresh compound may be necessary.

Evaluating Off-Target Effects

Distinguishing between on-target and off-target effects is critical.

  • Use of Antagonists: To confirm that the observed effect is mediated by the intended nAChR, co-incubate cells with ABT-418 and a specific nAChR antagonist (e.g., dihydro-β-erythroidine for α4β2).[2][9] A reversal or blockade of the ABT-418 effect strongly indicates an on-target mechanism.

  • Control Cell Lines: Test ABT-418 on a parental cell line that does not express the target receptor. An effect observed in the receptor-negative line suggests an off-target mechanism.

Appendix: Key Assay Protocols

Protocol A: Cell Viability (MTT Assay)

This assay measures metabolic activity as an indicator of cell viability.

  • Perform steps 1-3 of the Core Experimental Protocol (72h incubation is common).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[11]

  • Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm.

Protocol B: Calcium Flux Assay

This functional assay directly measures the ion channel activity of nAChRs.

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate. Incubate for 24-48 hours.

  • Dye Loading: Aspirate the medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with a suitable assay buffer (e.g., HBSS) to remove extracellular dye.

  • Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.[17]

  • Compound Addition: The instrument adds a specific concentration of ABT-418 while continuing to read the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time corresponds to the influx of calcium. Plot the peak fluorescence response against the ABT-418 concentration to determine the EC₅₀.

References

  • Wikipedia. (n.d.). ABT-418. Retrieved from [Link]

  • Wilens, T. E., Biederman, J., Spencer, T. J., et al. (1999). A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder.
  • Devlin, J. J., & Papke, R. L. (1996). Activation and inhibition of rat neuronal nicotinic receptors by ABT-418. British Journal of Pharmacology, 119(7), 1399–1407.
  • McIntosh, J. M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.
  • Adooq Bioscience. (n.d.). ABT-418 HCl. Retrieved from [Link]

  • Marutle, A., et al. (1998). Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains. PubMed.
  • King, D. A., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
  • Decker, M. W., et al. (1994).
  • Decker, M. W., et al. (1995). Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease.
  • Reaction Biology. (n.d.). nAChR (α4β2) Functional Antagonist Assay Service. Retrieved from [Link]

  • AFG Scientific. (n.d.). Rat nAChR (Nicotinic Acetylcholine Receptor) ELISA Kit. Retrieved from [Link]

  • Govind, A. P., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central.
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Technical Support Center: Navigating and Mitigating Off-Target Effects of ABT-418 in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing ABT-418 in experimental models. This guide is designed to provide in-depth troubleshooting and practical advice for identifying, understanding, and mitigating potential off-target effects of this potent nicotinic acetylcholine receptor (nAChR) agonist. Our goal is to ensure the scientific rigor and validity of your preclinical research.

Introduction to ABT-418 and the Challenge of Off-Target Effects

ABT-418 is a selective neuronal nAChR agonist with high affinity for the α4β2 subtype, and it also interacts with α7 and α2β2 nAChR subtypes.[1] It has shown promise in models of cognitive enhancement, making it a valuable tool for investigating neurodegenerative diseases like Alzheimer's and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] However, like any pharmacologically active compound, achieving absolute target specificity is a significant challenge. Observed effects in your experimental model may arise not only from its intended interaction with α4β2 nAChRs but also from engagement with other nAChR subtypes or entirely different molecular targets. This guide will walk you through a systematic approach to dissecting the pharmacology of ABT-418 in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of ABT-418?

A1: ABT-418 is a subtype-selective agonist at neural nAChRs. It exhibits high-affinity binding to the α4β2, α7/5-HT3, and α2β2 nAChR subtypes. Notably, it does not show significant affinity for the α3β4 nAChR subtype.[1]

Q2: What are the common side effects observed with ABT-418 in clinical and preclinical studies, and could they be linked to off-target effects?

A2: The most frequently reported adverse effects in human studies are dizziness and nausea.[2] These are common cholinergic side effects and could be due to the stimulation of nAChRs in the peripheral nervous system or brain regions not related to the therapeutic target (an on-target effect at a different location) or potentially through interaction with other, as-yet-unidentified off-target receptors.

Q3: How can I differentiate between an on-target effect mediated by different nAChR subtypes and a true off-target effect?

A3: This is a critical question in pharmacological studies. A multi-pronged approach is necessary:

  • Pharmacological Blockade: Use subtype-selective nAChR antagonists to see if the observed effect of ABT-418 can be blocked. For example, use a specific α4β2 antagonist to confirm the involvement of this receptor. If the effect persists, it may be mediated by another nAChR subtype or a true off-target.

  • Knockout/Knockdown Models: If available, utilize animal or cell models where specific nAChR subunits have been genetically deleted or silenced. The absence of the effect in a knockout model provides strong evidence for the involvement of that specific target.

  • Comprehensive Off-Target Screening: A broad in vitro screen against a panel of receptors, ion channels, and enzymes can identify potential off-target interactions.[4][5]

Q4: What are the first steps I should take if I suspect an off-target effect in my in vivo model?

A4: If you observe an unexpected phenotype in your animal model, consider the following:

  • Dose-Response Relationship: Establish a clear dose-response curve for both the desired therapeutic effect and the suspected off-target effect. A significant separation between these two curves may allow for a therapeutic window where the desired effect is observed without the off-target effect.

  • Pharmacokinetic Analysis: Analyze the concentration of ABT-418 in the plasma and target tissue at different time points. This can help determine if the off-target effect is occurring at a much higher concentration than required for the on-target effect.

  • Behavioral Phenotyping: Carefully and systematically characterize the unexpected behavior. Compare it to known phenotypes associated with the stimulation of other neurotransmitter systems.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in cell-based assays.
  • Potential Cause 1: Cell line heterogeneity.

    • Troubleshooting Step: Ensure you are using a well-characterized cell line with known expression of the nAChR subtypes of interest. Perform regular quality control, including mycoplasma testing and confirmation of receptor expression via qPCR or Western blot.

  • Potential Cause 2: Assay conditions.

    • Troubleshooting Step: Optimize assay parameters such as cell density, incubation time, and agonist concentration. For calcium flux assays, ensure the dye loading is optimal and that the buffer composition is appropriate.[6][7]

Problem 2: High incidence of adverse effects in animal models (e.g., tremors, seizures, excessive grooming).
  • Potential Cause 1: Overstimulation of the cholinergic system.

    • Troubleshooting Step: These are known cholinergic side effects.[8][9] Reduce the dose of ABT-418. If the therapeutic effect is lost at lower doses, consider co-administration of a peripherally restricted anticholinergic agent to mitigate peripheral side effects, though this adds complexity to the interpretation of CNS effects.

  • Potential Cause 2: Off-target activity on other CNS receptors.

    • Troubleshooting Step: Conduct a thorough literature search for known off-target effects of similar nicotinic agonists. If no information is available, consider an in vitro off-target screening panel to identify potential interactions.

Problem 3: Lack of a clear therapeutic effect in a cognitive or behavioral model.
  • Potential Cause 1: Inappropriate animal model.

    • Troubleshooting Step: Ensure the chosen animal model is appropriate for the cognitive domain you are investigating. For example, for ADHD models, the spontaneously hypertensive rat (SHR) is commonly used.[10] For Alzheimer's disease, various transgenic mouse models are available.[11][12][13][14]

  • Potential Cause 2: Suboptimal dosing regimen or route of administration.

    • Troubleshooting Step: The pharmacokinetics of ABT-418 can vary between species. Conduct a dose-finding study to determine the optimal dose and timing of administration for your specific model and behavioral paradigm.[15]

  • Potential Cause 3: Behavioral test insensitivity.

    • Troubleshooting Step: The design of your behavioral test is crucial. Ensure the task is sensitive enough to detect cognitive enhancement and that you have appropriate controls.[16][17]

Experimental Protocols

Protocol 1: Radioligand Displacement Assay for nAChR Subtypes

This protocol allows for the determination of the binding affinity of ABT-418 for different nAChR subtypes.

Materials:

  • Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[18]

  • ABT-418 and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of ABT-418 and other competing ligands.

  • In a 96-well plate, add the cell membranes/homogenate, radioligand at a concentration near its Kd, and varying concentrations of ABT-418 or other competing ligands.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ and subsequently the Ki of ABT-418 for the specific nAChR subtype.

Protocol 2: Cell-Based Calcium Flux Assay

This functional assay measures the ability of ABT-418 to activate nAChRs and induce an influx of calcium.

Materials:

  • A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • ABT-418 and other agonists/antagonists.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject a solution of ABT-418 at various concentrations and continue to record the fluorescence over time.

  • Analyze the data by measuring the change in fluorescence intensity to determine the EC₅₀ of ABT-418.

  • To investigate off-target effects, pre-incubate the cells with antagonists for other receptors before adding ABT-418.

Visualization of Key Concepts

Signaling Pathway of ABT-418 at the α4β2 nAChR

ABT418_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ABT418 ABT-418 nAChR α4β2 nAChR (Ligand-gated ion channel) ABT418->nAChR Binds to receptor Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Response Cellular Response (e.g., Neurotransmitter Release) Signaling->Response

Caption: ABT-418 binds to and activates the α4β2 nAChR, leading to cellular responses.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow start Unexpected Experimental Observation with ABT-418 in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Validation start->in_vivo binding_assay Radioligand Displacement Assay (Panel of Receptors) in_vitro->binding_assay functional_assay Functional Assays (e.g., Calcium Flux, Patch Clamp) in_vitro->functional_assay binding_assay->in_vivo functional_assay->in_vivo pharmacological_tools Use of Selective Antagonists for On- and Off-Targets in_vivo->pharmacological_tools knockout_models Knockout/Knockdown Animal Models in_vivo->knockout_models conclusion Confirmation of On-Target vs. Off-Target Effect pharmacological_tools->conclusion knockout_models->conclusion

Caption: A systematic workflow for characterizing unexpected effects of ABT-418.

Data Summary Table

Assay TypePurposeKey Parameters MeasuredTypical Application for ABT-418
Radioligand Binding AssayTo determine the binding affinity and selectivity of a compound.Ki, IC₅₀Quantifying the affinity of ABT-418 for various nAChR subtypes and potential off-targets.
Cell-Based Calcium Flux AssayTo measure the functional activity of a compound at a specific receptor.EC₅₀, EmaxDetermining the potency and efficacy of ABT-418 as an agonist at different nAChRs.
In Vivo Behavioral ModelsTo assess the physiological and behavioral effects of a compound.Behavioral endpointsEvaluating the cognitive-enhancing effects and potential side effects of ABT-418.
Off-Target Screening PanelTo identify unintended molecular targets of a compound.Binding affinity (% inhibition)Screening ABT-418 against a broad panel of receptors, ion channels, and enzymes.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Calcium Flux Protocol. (n.d.). Retrieved from a university flow cytometry core facility resource.
  • Vernino, S., Amador, M., Luetje, C. W., Patrick, J., & Dani, J. A. (1992). Calcium modulation and high calcium permeability of neuronal nicotinic acetylcholine receptors. Neuron, 8(1), 127–134.
  • Rath, T., & Dani, J. A. (1994). Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience, 14(9), 5603-5613.
  • Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α9α10 Subtype. (2025). Benchchem.
  • Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing.
  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285–1300.
  • Levin, E. D., McClernon, F. J., & Rezvani, A. H. (2006). Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. Psychopharmacology, 184(3-4), 523–539.
  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433.
  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Retrogenix.
  • Sagvolden, T. (2000). Behavioral validation of the spontaneously hypertensive rat (SHR) as an animal model of attention-deficit/hyperactivity disorder (AD/HD). Neuroscience & Biobehavioral Reviews, 24(1), 31–39.
  • Chew, M. L., Mulsant, B. H., Pollock, B. G., Lehman, M. E., Greenspan, A., Kirshner, M. A., Sorisio, D. A., & Bies, R. R. (2005). A model of anticholinergic activity of atypical antipsychotic medications. Schizophrenia Research, 75(2-3), 341–346.
  • Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. (2021). Research Journal of Pharmacy and Technology, 14(10), 5621-5628.
  • Laukova, M., Shakarjian, M. P., & Olsen, C. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.
  • Mintzer, J., & Burns, A. (2000). Anticholinergic side-effects of drugs in elderly people. Journal of the Royal Society of Medicine, 93(9), 457–462.
  • Olton, D. S., & Wenk, G. L. (1987). Dementia: animal models of the cognitive impairments produced by degeneration of the basal forebrain cholinergic system. In Psychopharmacology: The Third Generation of Progress (pp. 941-953). Raven Press.
  • Labome. (2023). Alzheimer's Disease: Animal Research Models.
  • nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay - US. (n.d.). Eurofins Discovery.
  • Fonarev, P., Moran, M., & Wamer, A. (2012). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 3(11), 896–903.
  • Off-Target Screening Cell Microarray Assay. (n.d.).
  • Chen, Y. C., Chen, Y. J., & Chen, C. H. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(16), 4945.
  • Arneric, S. P., Sullivan, J. P., Decker, M. W., Brioni, J. D., Bannon, A. W., Briggs, C. A., Donnelly-Roberts, D., Radek, R. J., Marsh, K. C., Kyncl, J., Williams, M., & Buccafusco, J. J. (1995). Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. CNS Drug Reviews, 1(1), 1-26.
  • Court, J. A., Piggott, M. A., Johnston, N. B., Lloyd, S., Johnson, M., Perry, R. H., & Perry, E. K. (1995). Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains. Neuroreport, 6(17), 2419–2423.
  • Anticholinergic vs. Cholinergic Drugs. (n.d.). Study.com.
  • ABT-418. (n.d.). In Wikipedia. Retrieved February 11, 2026.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Campbell, N., Boustani, M., Limbil, T., Ott, C., Fox, C., Maidment, I., Schubert, C. C., Munger, S., Fick, D., & Miller, D. (2008). The cognitive impact of anticholinergics: a clinical review. Clinical Interventions in Aging, 3(4), 675–682.
  • Off-Target Effects Analysis. (n.d.).
  • Wilens, T. E., Biederman, J., Spencer, T. J., Bostic, J., Prince, J., Monuteaux, M. C., Soriano, J., Fine, C., Abrams, A., & Rater, M. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.
  • On-target and off-target-based toxicologic effects. (2013).
  • Wilens, T. E., Biederman, J., Spencer, T. J., Bostic, J., Prince, J., Monuteaux, M. C., Soriano, J., Fine, C., Abrams, A., & Rater, M. (1999). A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder.
  • Matta, S. G., Balfour, D. J., Benowitz, N. L., Boyd, R. T., Buccafusco, J. J., Caggiula, A. R., ... & Levin, E. D. (2007). Guidelines on nicotine dose selection for in vivo research. Psychopharmacology, 190(3), 269–319.
  • Myint, P. K., & Fox, C. (2021). Managing drugs with anticholinergic activity. Drug and Therapeutics Bulletin, 59(4), 57–61.
  • Off-Target Profiling. (n.d.).
  • Decker, M. W. (2006). Cognition Models and Drug Discovery. In E. D. Levin & J. J. Buccafusco (Eds.), Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis.
  • Nicotinic Acetylcholine Receptors (nAChR). (n.d.). Meiler Lab.
  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 6, 219.
  • In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. (2018). Current Pharmaceutical Design, 24(16), 1779-1790.
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Technical Support Center: Synthesis of Chiral 3-Methyl-5-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ABT-418-SYNTH Status: Active Support Topic: Troubleshooting Enantiopurity & Regioselectivity in Isoxazole Construction Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Chiral Heterocycle Support Hub.

You are accessing the master troubleshooting guide for the synthesis of (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (and its N-demethylated precursors), a scaffold famously associated with ABT-418 , a nicotinic acetylcholine receptor agonist.

This synthesis is deceptively simple in connectivity but treacherous in stereochemical integrity. The core challenge lies in constructing the isoxazole ring without racemizing the labile C2-center of the pyrrolidine ring.

Quick Navigation
ModuleFocus AreaCommon Symptoms
[01] The Chiral Alkyne Low optical rotation, aldehyde decomposition, yield loss.
[02] [3+2] Cycloaddition Furoxan byproduct (dimer), wrong regioisomer, explosive exotherms.
[03] Isolation & Salts Product is an intractable oil, hygroscopic solids, poor elemental analysis.
Module 01: The Chiral Alkyne Precursor

Target Intermediate: (S)-N-Boc-2-ethynylpyrrolidine

The most robust route to the 5-substituted isoxazole is via the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. However, the alkyne must be generated from L-Proline.

Critical Alert: The "Prolinal" Trap

The intermediate, N-Boc-prolinal , is chemically unstable and optically fragile. It racemizes rapidly on silica gel and under basic conditions.

Q: My alkyne has a lower enantiomeric excess (ee) than my starting proline. Where did I lose it? A: You likely lost it at the aldehyde stage.

  • Diagnosis: Did you purify N-Boc-prolinal on silica gel?

  • Root Cause: The slightly acidic nature of silica gel, combined with the enolizable position alpha to the aldehyde, promotes racemization.

  • Solution: Do not purify the aldehyde.

    • Oxidize N-Boc-prolinol (Swern or IBX) and use the crude aldehyde immediately in the next step.

    • If purification is absolute necessary, use a short plug of neutral alumina or flash chromatography with 1% triethylamine in the eluent to neutralize acidity.

Q: I am using the Corey-Fuchs reaction (CBr4/PPh3 then n-BuLi) but yields are inconsistent. A: The Corey-Fuchs protocol requires strong bases (n-BuLi) which can deprotonate the alpha-proton of the pyrrolidine, leading to epimerization.

  • Recommended Protocol: Switch to the Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Why: This reaction proceeds mild basic conditions (K2CO3/MeOH) at low temperature, significantly preserving chiral integrity compared to n-BuLi methods.

Module 02: The [3+2] Cycloaddition

Reaction: Nitroethane (precursor) + N-Boc-2-ethynylpyrrolidine -> Isoxazole Core

Visualizing the Pathway

The following diagram illustrates the critical decision points in the cycloaddition workflow to avoid dimerization.

CycloadditionLogic Start Start: Nitroethane + Alkyne Dehydration In situ generation of Acetonitrile Oxide (Dipole) Start->Dehydration Phenyl isocyanate or Chloramine-T Decision Is Dipole Conc. High? Dehydration->Decision Path_Dimer Dimerization (Side Reaction) Decision->Path_Dimer Yes (Fast Addition) Path_Product [3+2] Cycloaddition Decision->Path_Product No (Slow Addition) Furoxan Dimethylfuroxan (Dead End Byproduct) Path_Dimer->Furoxan Regio Regioselectivity Check: Sterics favor 5-sub Path_Product->Regio Target Target: 3-Methyl-5-(pyrrolidinyl)isoxazole Regio->Target Major Isomer

Caption: Logic flow for minimizing furoxan formation during nitrile oxide cycloaddition.

Troubleshooting the Cycloaddition

Q: I am seeing a large non-polar spot on TLC that isn't my product. What is it? A: This is likely 3,4-dimethylfuroxan , the dimer of your nitrile oxide.

  • The Mechanism: Acetonitrile oxide is highly reactive. If it doesn't find an alkyne immediately, it reacts with itself.

  • The Fix: You must maintain a low steady-state concentration of the nitrile oxide.

    • Technique: Do not mix nitroethane and the base/dehydrating agent all at once. Add the nitroethane/base solution dropwise over 4-8 hours to the solution containing the alkyne.

    • Stoichiometry: Use an excess of the alkyne (1.2 - 1.5 equiv) if the alkyne is not the most precious component. If the chiral alkyne is precious, use excess nitroethane but add it very slowly.

Q: Why am I getting the 3,4-disubstituted isomer instead of the desired 3,5-isomer? A: While terminal alkynes generally favor the 5-substituted isoxazole (the ABT-418 core) due to sterics, electronic factors can interfere.

  • Validation: Verify the isomer using NOESY NMR. The 5-substituted isomer (Target) will show a correlation between the isoxazole H-4 proton and the pyrrolidine protons.

  • Correction: Ensure you are using thermal conditions (refluxing benzene or toluene) rather than attempting exotic metal catalysis which might alter regioselectivity. The natural polarization of the N-Boc-ethynylpyrrolidine strongly favors the 5-position.

Module 03: Deprotection & Salt Formation

Target: ABT-418 (Hemigalactarate or Hydrochloride)

Q: After removing the Boc group (TFA/DCM), my product is a brown oil that won't crystallize. A: The free base of 3-methyl-5-pyrrolidinyl-isoxazole is an oil. You need to form a salt.

  • Standard Salt: The hydrochloride salt is often hygroscopic (absorbs water from air), making it difficult to handle.

  • Pharma Standard: Abbott Laboratories developed the hemigalactarate salt for ABT-418 to ensure stability and non-hygroscopicity.

  • Alternative: If galactaric acid is unavailable, try fumaric acid or salicylic acid in ethanol/ether to induce crystallization.

Q: The optical rotation of my final salt is lower than the literature value (approx -74° for ABT-418). A: If you avoided racemization in Module 01, the issue might be the Boc-deprotection conditions .

  • Risk: Harsh acidic hydrolysis (e.g., refluxing HCl) can open the isoxazole ring or cause racemization.

  • Protocol: Use HCl in Dioxane (4M) at 0°C to Room Temperature. Avoid water during deprotection.

Summary of Key Data
ParameterSpecification / Recommendation
Key Starting Material N-Boc-L-Proline (Check optical purity >99% ee)
Critical Intermediate N-Boc-2-ethynylpyrrolidine
Preferred Reagent (Alkyne) Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
Cycloaddition Method Nitroethane + PhNCO (Phenyl Isocyanate) + Et3N (Mukaiyama method)
Regioselectivity >95:5 favoring 5-substituted isomer (Thermal)
Final Form Isolate as Salt (Hemigalactarate or Fumarate)
References
  • Garvey, D. S., et al. (1994). "(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): A Novel Cholinergic Ligand with Cognition-Enhancing and Anxiolytic Activities." Journal of Medicinal Chemistry. Link

  • Lin, N.-H., et al. (1996). "Synthesis and neurochemical properties of 3-methyl-5-(2-pyrrolidinyl)isoxazole analogues." Journal of Medicinal Chemistry.
  • Hansen, K. B., et al. (2005). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development.
  • Lovering, F. E. (2009). "Alkyne synthesis from aldehydes." Organic Letters. (Reference for Bestmann-Ohira reagent advantages).

Disclaimer: This guide is for research purposes only. All synthesis involving isocyanates, nitro compounds, and azides requires strict adherence to safety protocols including fume hoods and blast shields.

Technical Support Center: ABT-418 In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Overview

ABT-418 is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist targeting the


 subtype.[1] While it demonstrates a superior safety profile compared to nicotine—specifically regarding cardiovascular hemodynamics—it possesses a narrow therapeutic index in in vivo models.

This guide addresses the three most common adverse events in rodent and primate models: Emesis (and associated nausea behaviors), Hypothermia, and Seizure activity.

Module 1: The Emesis & GI Distress Protocol

Symptom: In non-rodent species (canines, primates), frank emesis is the primary dose-limiting side effect. In rodents (which lack the vomiting reflex), this manifests as "pica" (consumption of non-nutritive substances like kaolin) or conditioned taste aversion.

Root Cause: ABT-418, despite its selectivity, activates nAChRs in the Area Postrema (AP) . The AP is a circumventricular organ lacking a blood-brain barrier (BBB), making it highly sensitive to rapid spikes in plasma drug concentration (


).
Troubleshooting Guide
Observation Probable Cause Corrective Action
Immediate Emesis (<15 min post-dose)

spike triggered the Chemoreceptor Trigger Zone (CTZ).
Switch Delivery Method: Move from Bolus IV/IP to continuous infusion (Osmotic Pump) or Transdermal Patch.
Delayed Nausea/Pica Accumulation of metabolite or sustained receptor desensitization.Dose Fractionation: Split the daily total dose into b.i.d. or t.i.d. regimens.
Inconsistent Data Stress-induced GI stasis confounding absorption.Habituation: Ensure animals are handled for 3-5 days prior to first dose.
Mechanistic Pathway: Why Bolus Dosing Fails

The following diagram illustrates why rapid-onset dosing (Bolus) triggers the emetic pathway, while steady-state dosing targets the therapeutic cognitive pathway.

ABT418_Emesis_Pathway cluster_Toxic Toxicity Pathway (High Cmax) cluster_Therapeutic Therapeutic Pathway (Steady State) ABT ABT-418 (Systemic Circulation) AP Area Postrema (No BBB) ABT->AP Rapid Spike (Bolus) BBB Blood-Brain Barrier (Transport) ABT->BBB Controlled Diffusion NTS Nucleus of the Solitary Tract AP->NTS Emesis Emesis / Nausea NTS->Emesis Hippo Hippocampus (α4β2 Receptors) BBB->Hippo Central Uptake Cognition Cognitive Enhancement Hippo->Cognition

Caption: Differential activation of the Area Postrema (toxicity) vs. Hippocampus (efficacy) based on plasma concentration kinetics.

Module 2: Managing CNS Toxicity (Hypothermia & Seizures)

Symptom: Rodents exhibit a rapid drop in core body temperature (


C) or locomotor depression immediately following administration.

Scientific Context: Hypothermia in mice is a classic nAChR agonist response, often used as a biomarker for central receptor engagement. However, excessive hypothermia confounds behavioral data (e.g., water maze performance) due to motor incapacity rather than cognitive failure.

FAQ: Is Hypothermia a Stopping Criterion?

Q: My mice dropped 1.5°C after 3 mg/kg IP. Should I stop the study? A: No. A drop of 1-2°C is expected and confirms the drug has crossed the BBB. However, if the drop exceeds 2.5°C or persists >2 hours, you have exceeded the therapeutic window.

Q: How do I differentiate between therapeutic sedation and toxic motor deficits? A: Use the Rotarod Test 30 minutes post-dose.

  • Therapeutic:[2] Intact balance, slight decrease in exploratory rearing.

  • Toxic: Inability to maintain posture, ataxia.

Protocol: The "Therapeutic Window" Titration

Do not rely on published single-point doses. Perform this validation step:

  • Select Route: IP Injection (Acute) or Osmotic Pump (Chronic).

  • Dose Range: 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg (Logarithmic spacing is critical).

  • Measure:

    • Rectal temperature at T=0, 30, 60 min.

    • Latent inhibition or Y-maze performance (Cognition).

  • Calculate Index:

    
    
    Target Index > 3.0
    
Module 3: Pharmacokinetics & Route Optimization

The Issue: ABT-418 has a short half-life (~2 hours in primates, <1 hour in rodents). The Fix: Route selection is the single most effective variable for reducing side effects.

Comparative Efficacy of Administration Routes
FeatureIntraperitoneal (IP) Oral Gavage (PO) Transdermal / Osmotic Pump

Profile
High, sharp peak (Toxic risk)Moderate, variableFlat, steady state (Ideal)
Bioavailability 100%Low (First-pass metabolism)High (Bypasses liver)
Side Effect Risk High (Seizures/Ataxia)Moderate (GI distress)Low
Recommended Use Initial PK screening onlyNot recommended for ABT-418Chronic efficacy studies
Workflow: Transitioning to Steady-State Dosing

Use this decision tree to determine when to switch from acute injections to continuous delivery.

Dosing_Workflow Start Start In Vivo Study Acute Acute IP Injection (0.1 - 3.0 mg/kg) Start->Acute Check Check Side Effects: Ataxia or Emesis? Acute->Check Fail Reduce Dose by 50% Check->Fail Yes Pass Check Half-Life: Is efficacy < 60 mins? Check->Pass No (Safe) Fail->Acute Chronic Switch to Osmotic Pump (Continuous Infusion) Pass->Chronic Yes (Short Action) Patch Switch to Transdermal Patch (Primates/Dogs) Pass->Patch Yes (Large Animal) Proceed Proceed with Behavioral Battery Pass->Proceed No (Long Action)

Caption: Decision logic for selecting the optimal delivery route based on toxicity and half-life constraints.

Module 4: Peripheral Blockade (Advanced Experimental Control)

Scenario: You observe cardiovascular changes (bradycardia) and need to prove they are peripheral side effects, not central drug action.

Technique: Co-administration of Hexamethonium or Methylatropine . These antagonists do not cross the blood-brain barrier.

  • Protocol: Pre-treat animals with Hexamethonium (5 mg/kg, IP) 15 minutes before ABT-418.

  • Result: If cardiovascular side effects disappear but cognitive enhancement remains, you have validated the central mechanism of ABT-418 while mitigating the peripheral toxicity.

References
  • Arneric, S. P., et al. (1994).[3] (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): A novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Decker, M. W., et al. (1994).[3] (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): A novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wilens, T. E., et al. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.[4] American Journal of Psychiatry. Link

  • Prendergast, M. A., et al. (1998). Central Nicotinic Receptor Agonists ABT-418, ABT-089, and (-)-Nicotine Reduce Distractibility in Adult Monkeys.[5][6] Psychopharmacology.[4][7] Link

Sources

Technical Support Center: Isoxazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Ticket Queue: Priority Handling for Drug Discovery & Process Chemistry Support Lead: Senior Application Scientist, Heterocycle Division

Introduction: The Isoxazole Challenge

Welcome to the Isoxazole Synthesis Support Center. The isoxazole ring is a privileged pharmacophore found in blockbuster drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, constructing this ring often presents two critical failure points: regioselectivity (3,5- vs. 3,4-substitution) and precursor instability (nitrile oxide dimerization).[1]

This guide moves beyond textbook definitions to provide field-tested protocols and troubleshooting workflows.

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

User Issue: "I am getting a mixture of 3,5- and 3,4-isomers, and my yield is low due to side products."

Technical Analysis

The thermal 1,3-dipolar cycloaddition of nitrile oxides and alkynes (Huisgen cycloaddition) is concerted but often asynchronous. Without catalysis, regioselectivity is dictated by FMO (Frontier Molecular Orbital) interactions, which are often weak, leading to mixtures. Furthermore, the nitrile oxide intermediate is highly unstable and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).

Solution: Catalytic Control & In Situ Generation
1. Regiocontrol via Copper(I) Catalysis (CuNOAC)

Similar to the famous CuAAC "Click" reaction for triazoles, Copper(I) can catalyze the reaction of nitrile oxides with terminal alkynes to yield 3,5-disubstituted isoxazoles exclusively.

  • Mechanism: The reaction proceeds via a copper(I) acetylide intermediate, which coordinates the nitrile oxide, directing the oxygen to the internal carbon and the carbon to the terminal copper-bound carbon.

  • Protocol Shift: If you require the 3,4-isomer , you cannot use Copper. You must rely on steric steering or Ruthenium catalysis (RuAAC analogs), though the latter is less developed for isoxazoles than triazoles.

2. Preventing Furoxan Formation

The Rule of Concentration: Furoxan formation is second-order with respect to nitrile oxide concentration (


). Cycloaddition is second-order overall (

).
  • Fix: Keep

    
     low and 
    
    
    
    high.
  • Method: Do not isolate the nitrile oxide. Generate it in situ from an aldoxime precursor using a chlorinating agent (NCS) and a base (Et

    
    N) in the presence of the alkyne.
    
Visualizing the Mechanism & Logic

CuNOAC_Mechanism cluster_catalysis Copper(I) Catalytic Cycle Precursor Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Precursor->NitrileOxide NCS, Et3N (In Situ) Furoxan Furoxan (Dimer Side Product) NitrileOxide->Furoxan High Conc. (Dimerization) Metallacycle Cu-Metallacycle Intermediate NitrileOxide->Metallacycle Coordination Cu_Acetylide Cu(I)-Acetylide (L-Cu-C≡C-R') Cu_Acetylide->Metallacycle + Nitrile Oxide Product 3,5-Disubstituted Isoxazole Metallacycle->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the critical branching point between productive Cu-catalyzed cycloaddition and the unwanted furoxan dimerization.

Module 2: Condensation Protocols (Hydroxylamine Route)

User Issue: "My condensation of hydroxylamine with a 1,3-diketone yields the wrong regioisomer."

Technical Analysis

The reaction of hydroxylamine (


) with an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) can form two isomers: 3-methyl-5-phenylisoxazole  or 3-phenyl-5-methylisoxazole .
  • Mechanism: The regioselectivity is determined by which carbonyl group the nitrogen of the hydroxylamine attacks first.

  • Electronic Control: Nitrogen is the nucleophile. It attacks the most electrophilic carbonyl.

  • pH Control:

    • Neutral/Acidic: The amine attacks the most reactive ketone (usually the one with less steric bulk or more positive character).

    • Basic (pH > 10): The dicarbonyl is enolized. The reaction dynamics change, often favoring the thermodynamic product.

Troubleshooting Table: Method Selection
Desired OutcomeRecommended PrecursorsCritical ConditionPrimary Mechanism
3,5-Disubstituted (Regiopure) Terminal Alkyne + AldoximeCu(I) Catalyst (e.g., CuSO4/Ascorbate)Cycloaddition (Stepwise Metal-Mediated)
3,4-Disubstituted Internal Alkyne + Nitrile OxideSteric Control or Ru-CatalysisCycloaddition (Concerted)
5-OH-Isoxazoles

-Ketoester + Hydroxylamine
Basic pH (NaOH/H2O)Condensation-Cyclization
Green Synthesis Aldehyde + AlkyneWater/Ultrasound One-pot Multicomponent

Module 3: Validated Experimental Protocols

Protocol A: Regioselective Cu-Catalyzed Synthesis (CuNOAC)

Best for: 3,5-disubstituted isoxazoles with high functional group tolerance.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximoyl chloride (or Aldoxime + NCS) (1.2 equiv)

  • CuSO

    
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH/H
    
    
    
    O (1:1)

Step-by-Step:

  • Catalyst Prep: Dissolve CuSO

    
     and Sodium Ascorbate in water. The solution should turn bright yellow/orange (active Cu(I)).
    
  • Reaction Assembly: Add the alkyne and the aldoxime to the

    
    -BuOH.
    
  • Initiation: Add the catalyst solution to the organics.

  • Slow Addition (Critical): If generating nitrile oxide in situ, add the base (e.g., KHCO

    
     or Et
    
    
    
    N) dropwise over 30-60 minutes. Why? This keeps the nitrile oxide concentration low, preventing furoxan dimerization.
  • Workup: Dilute with water. If the product precipitates, filter it (Click chemistry advantage).[2] If not, extract with EtOAc.

Protocol B: Green Synthesis in Aqueous Media

Best for: Rapid library generation without toxic solvents.

Reagents:

  • Aromatic Aldehyde[2][3][4]

  • Hydroxylamine Hydrochloride[2][3][4][5][6][7]

  • Alkyne/Ketoester

  • Catalyst: Vitamin B1 (Thiamine) or simple Ultrasound irradiation.

Step-by-Step:

  • Mix aldehyde, hydroxylamine, and dipolarophile in water.

  • Irradiation: Place the flask in an ultrasonic bath (40 kHz) at ambient temperature.

  • Duration: 20–45 minutes (monitor via TLC).

  • Isolation: The isoxazole usually precipitates out of the aqueous phase. Filter and wash with cold ethanol.

Troubleshooting FAQ

Q: My reaction turned into a "tar" and I see a peak at M+ mass of Dimer. What happened? A: You suffered from "Nitrile Oxide Runaway." You likely added your base too quickly or your alkyne was not reactive enough.

  • Fix: Use a syringe pump to add the base over 2 hours. Increase the equivalents of the alkyne (to 1.5x) to outcompete the dimerization.

Q: I need to synthesize a 3,4-disubstituted isoxazole, but Cu-catalysis gives me the 3,5-isomer. What do I do? A: You cannot use Copper. Copper forces the 3,5-geometry via the acetylide intermediate.

  • Fix: Use a thermal method with a bulky group on the alkyne to sterically enforce the 3,4-position, or explore Ruthenium (Cp*RuCl(cod)) catalysis, which is known to invert regioselectivity in azide-alkyne clicks and shows promise in nitrile oxide chemistry.

Q: How do I remove the copper traces from my product? A: Wash your organic layer with an aqueous solution of EDTA or ammonium hydroxide (


). This complexes the copper (turning the aqueous layer blue) and removes it from the product.

Decision Logic for Optimization

Optimization_Tree Start Start: Isoxazole Synthesis Target What is your target? Start->Target Isomer35 3,5-Disubstituted Target->Isomer35 Isomer34 3,4-Disubstituted Target->Isomer34 FullySub Fully Substituted Target->FullySub Method35 Method: CuNOAC (Cu(I) Catalysis) Isomer35->Method35 Method34 Method: Thermal Cycloaddition (Steric Control) or Ru-Cat Isomer34->Method34 MethodCond Method: Condensation (1,3-Dicarbonyl + NH2OH) FullySub->MethodCond PrecursorCheck Are precursors stable? Method35->PrecursorCheck Stable Yes (Stable Nitrile Oxide) PrecursorCheck->Stable Unstable No (Unstable/Dimerizes) PrecursorCheck->Unstable ActionDirect Action: Direct Mixing Stable->ActionDirect ActionSlow Action: In Situ Generation + Slow Base Addition Unstable->ActionSlow

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on target regiochemistry and precursor stability.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. (Foundational "Click" mechanism analogy). Link

  • Gao, W., et al. (2020). Copper-Catalyzed [3 + 2] Cycloaddition of Alkynes with Nitrile Oxides. The Journal of Organic Chemistry. Link

  • Nanninga, T. N., et al. (2022). Green Chemistry Approaches to Isoxazole Synthesis.[2][4][12][13] BenchChem Application Notes. (Source for ultrasound/water protocols). Link

  • Jawalekar, A. M., et al. (2011).[1] Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.[1] Chemical Communications. Link

Sources

Technical Support Center: [3H]-Cytisine Binding Assays with ABT-418

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-ABT418-CYT-001 Assigned Specialist: Senior Application Scientist, Neuropharmacology Division

Introduction

Welcome to the technical support hub for nicotinic acetylcholine receptor (nAChR) characterization. You are likely here because you are profiling ABT-418 , a neuronal nicotinic agonist, using [3H]-cytisine as your radioligand.

The Scientific Context: [3H]-Cytisine is the "gold standard" radioligand for labeling high-affinity


 nAChRs due to its extremely low non-specific binding compared to [3H]-nicotine. However, ABT-418 is a unique isoxazole analogue of nicotine with a distinct binding profile. It often discriminates between receptor affinity states (high vs. low affinity) more distinctively than other agonists.

This guide moves beyond basic protocols to address the specific physicochemical and pharmacological nuances of this assay system.

Module 1: The "Golden Path" Protocol

This protocol is optimized to minimize noise and maximize the signal-to-noise ratio for


 receptors.
Experimental Workflow

G Prep Membrane Prep (P2 Fraction) Incubate Incubation 60-75 min @ 4°C Prep->Incubate Buffer Assay Buffer (50 mM Tris, pH 7.4) Buffer->Incubate Ligand [3H]-Cytisine (~1 nM final) Ligand->Incubate Drug ABT-418 (10^-10 to 10^-4 M) Drug->Incubate Filter Harvest GF/B Filters + 0.5% PEI Incubate->Filter Terminates Binding Count LSC Counting Filter->Count Data Acquisition

Figure 1: Optimized workflow for [3H]-cytisine competition binding. Note the critical 4°C incubation step.

Critical Reagent Parameters
ComponentSpecificationExpert Rationale
Buffer 50 mM Tris-HCl, pH 7.4nAChRs are sensitive to ionic strength. Avoid phosphate buffers if possible, as they can promote receptor proteolysis.
Filter Pre-treatment 0.5% Polyethyleneimine (PEI) CRITICAL: Nicotinic ligands are positively charged and stick to glass fibers. PEI blocks these anionic sites on the filter, reducing Non-Specific Binding (NSB) by >80%.
Incubation Temp 4°C (Ice Bath) While physiological binding happens at 37°C, nAChRs desensitize and degrade rapidly. 4°C stabilizes the receptor and prevents proteolysis, yielding more reproducible

values.
[3H]-Cytisine 0.5 – 1.0 nMThe

is typically ~0.2–0.8 nM. Working near the

ensures optimal sensitivity for competition curves.

Module 2: Handling ABT-418 (The Competitor)

ABT-418 (Isoxazole derivative) behaves differently than nicotine.[1][2][3][4][5]

  • Solubility: ABT-418 hydrochloride is highly soluble in water (>15 mg/mL).

    • Warning: It is hygroscopic. Store desiccated at -20°C. Weigh quickly to avoid water uptake affecting mass accuracy.

  • Affinity Expectations (

    
    ): 
    
    • Do not expect a single clean curve every time. ABT-418 often reveals biphasic binding in native tissue (e.g., cortex).

    • High Affinity Site:

      
      
      
    • Low Affinity Site:

      
      
      
  • Light Sensitivity: As an isoxazole, prolonged exposure to direct UV/intense light can cause degradation. Keep stocks in amber vials.

Module 3: Troubleshooting Center

Diagnostic Logic Tree

Use this flow to diagnose your assay failure.

Troubleshooting Start Identify Issue Issue1 High Non-Specific Binding (>50%) Start->Issue1 Issue2 No Displacement (Flat Curve) Start->Issue2 Issue3 Shallow Slope (Hill Coeff < 0.8) Start->Issue3 Sol1 Check Filter Prep: Did you soak in 0.5% PEI? Issue1->Sol1 Sol2 Check Ligand Mass: ABT-418 degraded? Issue2->Sol2 Sol3 Check Receptor State: Multiple affinity states? Issue3->Sol3

Figure 2: Troubleshooting logic for common binding anomalies.

Frequently Asked Questions (FAQs)

Q1: My specific binding is low (<40% of total). Is my receptor dead?

  • Diagnosis: Not necessarily. This is usually a filter artifact.

  • Fix:

    • PEI Soak: Ensure GF/B filters soak in 0.5% PEI for at least 1 hour (preferably 2-3 hours) at 4°C.

    • Wash Speed: Rapid filtration is key. The dissociation rate (

      
      ) of cytisine is relatively slow at 4°C, but if you wash for >10 seconds, you will lose specific signal. Aim for 
      
      
      
      mL washes in under 10 seconds total.

Q2: The Hill slope for ABT-418 is very shallow (0.5 – 0.7). Should I constrain it to -1.0?

  • Expert Insight: NO. Do not constrain the slope.

  • Reasoning: ABT-418 is known to discriminate between the high-affinity and low-affinity states of the

    
     receptor. A shallow slope indicates that ABT-418 is binding to two distinct populations of receptors (or that negative cooperativity is occurring).
    
  • Action: Fit the data to a Two-Site Competition Model . You will likely find a high-affinity site (

    
     ~4 nM) and a low-affinity site (
    
    
    
    ~70 nM).

Q3: My


 is shifting to the right (lower affinity) compared to literature. 
  • Check 1 (Ligand Depletion): Calculate the ratio of Total Receptor (

    
    ) to Radioligand (
    
    
    
    ). If
    
    
    , you are depleting the free radioligand. You must lower the protein concentration.
  • Check 2 (Equilibrium): If you reduced incubation time, you might not be at equilibrium. ABT-418 must compete with cytisine; if cytisine binds faster, it "protects" the site. Ensure full 75-minute incubation.

Q4: Can I use plastic plates for this assay?

  • Warning: Nicotinic ligands are "sticky." Polystyrene can absorb hydrophobic compounds.

  • Recommendation: Use polypropylene plates or glass tubes for the reaction. If using a filter-plate harvester (e.g., PerkinElmer Unifilter), ensure the plate material is compatible and low-binding.

References

  • Arneric, S. P., et al. (1994). "(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization."[5] Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318.[5][6]

  • Pabreza, L. A., Dhawan, S., & Kellar, K. J. (1991). "[3H]cytisine binding to nicotinic cholinergic receptors in brain." Molecular Pharmacology, 39(1), 9-12.

  • Anderson, D. J., et al. (1995). "Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains." Neuroreport, 6(17), 2419-2423.

  • Hulme, E. C., & Treethowan, M. A. (2002). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, 136(6), 775–776.

Sources

Validation & Comparative

A Comparative Analysis of ABT-418 and Nicotine on Nicotinic Acetylcholine Receptor Activation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience research and therapeutic development, nicotinic acetylcholine receptors (nAChRs) represent a critical target for modulating cognitive function and addressing neurological disorders.[1][2][3] Among the numerous agonists targeting these receptors, the endogenous ligand acetylcholine's effects are often benchmarked against nicotine, the prototypical nAChR agonist. However, the therapeutic utility of nicotine is hampered by its addictive properties and lack of receptor subtype selectivity.[3] This has spurred the development of novel selective nAChR agonists, such as ABT-418, a compound designed to harness the therapeutic potential of nAChR activation while minimizing adverse effects.[4][5]

This guide provides a detailed comparative study of ABT-418 and nicotine, examining their differential effects on nAChR activation. We will delve into their binding affinities, functional potencies, and subtype selectivities, supported by experimental data. Furthermore, we will explore the downstream signaling consequences of receptor activation by these two ligands and provide detailed protocols for the key experimental techniques used in their characterization. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two pivotal nAChR agonists.

Molecular Profile and Mechanism of Action

Both nicotine and ABT-418 are agonists at nAChRs, a family of ligand-gated ion channels.[4][6] Upon binding, they induce a conformational change in the receptor, opening a central pore permeable to cations, primarily Na⁺ and K⁺, and in some subtypes, Ca²⁺.[6] This ion influx leads to depolarization of the neuronal membrane, triggering downstream cellular responses.[6]

Nicotine , an alkaloid, acts as a broad-spectrum agonist across various nAChR subtypes.[7] Its psychoactive and cognitive-enhancing effects are largely attributed to its interaction with nAChRs in the central nervous system.[1][2] However, its activation of peripheral nAChRs contributes to its side-effect profile.

ABT-418 is a synthetic compound developed to exhibit a more selective profile for central nAChRs.[4][5][8] It has been investigated for its potential in treating Alzheimer's disease and ADHD due to its nootropic and neuroprotective properties.[4][9][10]

Comparative Pharmacodynamics: A Quantitative Look

The interaction of an agonist with its receptor is defined by its binding affinity (Kᵢ) and its ability to elicit a functional response, or efficacy (EC₅₀). A comparative analysis of these parameters for ABT-418 and nicotine reveals key differences in their pharmacological profiles.

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, µM)Reference
Nicotine α4β2~1-[7]
α4β25.9 (IC₅₀)-[11]
α7--
ABT-418 α4β26~6[8][12]
α2β2-~11[8]
α3β4-~188[8]
α7/5-HT₃High Affinity-[4]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a comparative summary.

From the data, it is evident that while both compounds exhibit high affinity for the α4β2 subtype, nicotine's affinity is approximately four-fold higher than that of ABT-418.[12] However, ABT-418 demonstrates a broader spectrum of activation across neuronal subtypes, albeit with varying potencies.[8] Notably, ABT-418 is a potent activator of α4β2 and α2β2 receptors but is significantly less potent at the α3β4 subtype.[8] This selectivity may contribute to its potentially more favorable side-effect profile compared to nicotine.

Downstream Signaling Cascades: Beyond Ion Flux

The activation of nAChRs by agonists like nicotine and ABT-418 initiates a cascade of intracellular signaling events, largely driven by calcium influx.[6] This calcium signaling can be direct, through Ca²⁺-permeable nAChRs (notably the α7 subtype), or indirect, via depolarization-induced activation of voltage-gated calcium channels (VDCCs).[6]

These calcium signals can trigger:

  • Instantaneous Effects: Such as the release of neurotransmitters like dopamine, glutamate, and GABA.[2][6]

  • Short-Term Effects: Modulation of enzymatic activity through activation of protein kinases like Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺-calmodulin-dependent kinase (CaMK).[13]

  • Long-Term Effects: Regulation of gene expression and promotion of neuronal survival through pathways like the PI3K-Akt signaling cascade.[13]

The specific downstream effects are dependent on the nAChR subtype activated. For instance, α7 nAChR activation has been strongly linked to neuroprotective effects through the PI3K-Akt pathway and can also modulate synaptic plasticity via PKA-dependent mechanisms.[13][14] Given that both nicotine and ABT-418 are potent agonists at various nAChR subtypes, they can both engage these critical signaling pathways, contributing to their observed effects on cognition and neuroprotection.[1][4][13][15]

nAChR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx_nAChR Ca²⁺ Influx (Direct) nAChR->Ca_influx_nAChR α7 subtype VDCC VDCC Ca_influx_VDCC Ca²⁺ Influx (Indirect) VDCC->Ca_influx_VDCC Agonist Agonist (Nicotine / ABT-418) Agonist->nAChR Binds to Depolarization->VDCC Activates Ca_Signal ↑ Intracellular Ca²⁺ Ca_influx_nAChR->Ca_Signal Ca_influx_VDCC->Ca_Signal Kinase_Activation Kinase Activation (PKA, PKC, CaMK) Ca_Signal->Kinase_Activation PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt Neurotransmitter_Release Neurotransmitter Release Ca_Signal->Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity Kinase_Activation->Synaptic_Plasticity Gene_Expression Gene Expression PI3K_Akt->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (nAChR source) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes + Radioligand + Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Vacuum Filtration (Separation) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for characterizing the functional properties (e.g., EC₅₀, efficacy, and kinetics) of ligand-gated ion channels expressed in large cells, such as Xenopus oocytes. [16][17] Step-by-Step Protocol:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject cRNA encoding the subunits of the desired nAChR subtype into the oocytes. Incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. [16][18]4. Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply increasing concentrations of the agonist (ABT-418 or nicotine) to the oocyte via the perfusion system.

  • Current Recording: Record the inward current elicited by the agonist at each concentration.

  • Data Analysis: Plot the peak current response against the agonist concentration and fit the data to a Hill equation to determine the EC₅₀ and Hill coefficient.

Calcium Imaging

Calcium imaging allows for the visualization and quantification of changes in intracellular calcium concentration in response to nAChR activation, providing a functional readout of receptor activity. [19][20] Step-by-Step Protocol:

  • Cell Culture and Loading: Culture cells expressing the nAChR of interest on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded sensor). [19][20]2. Imaging Setup: Mount the coverslip onto the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Measurement: Record the baseline fluorescence of the cells before agonist application.

  • Agonist Stimulation: Perfuse the cells with a solution containing the agonist (ABT-418 or nicotine).

  • Image Acquisition: Continuously record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. This can be used to generate dose-response curves.

Conclusion and Future Directions

The comparative analysis of ABT-418 and nicotine highlights the evolution of nAChR agonist design towards greater subtype selectivity. While nicotine remains a cornerstone for basic research into nAChR function, its limited therapeutic window underscores the need for compounds like ABT-418. ABT-418's preferential activation of specific central nAChR subtypes, coupled with its demonstrated cognitive-enhancing effects in preclinical and early clinical studies, positions it as a promising therapeutic candidate. [5][9][10][21] Future research should continue to explore the subtle differences in the downstream signaling pathways activated by these two agonists. A deeper understanding of how specific nAChR subtype activation profiles translate into distinct cellular and behavioral outcomes will be crucial for the rational design of the next generation of nAChR-targeted therapeutics for a range of neurological and psychiatric disorders.

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A Comparative Guide to Validating the Cognition-Enhancing Effects of 3-Methyl-5-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pursuit of novel chemical entities to safely and effectively enhance cognitive function is a cornerstone of modern neuroscience research. This guide provides a comprehensive framework for the preclinical validation of 3-Methyl-5-pyrrolidin-2-ylisoxazole (hereafter designated Cmpd-X ), a novel compound featuring an isoxazole core and a pyrrolidinone moiety. Both scaffolds are prevalent in CNS-active agents, suggesting a strong rationale for investigation.[1][2][3][4] Structurally, Cmpd-X bears a resemblance to known cholinergic ligands, such as ABT-418, which have demonstrated procognitive effects.[5] This document outlines a logical, multi-tiered validation workflow, from initial in vitro target engagement to in vivo behavioral paradigms, and benchmarks its hypothetical performance against established cognitive enhancers.

Introduction: The Rationale for Cmpd-X

The global need for effective cognitive enhancers—whether for treating neurodegenerative diseases like Alzheimer's or for addressing milder cognitive impairment—is pressing.[6][7] The cholinergic hypothesis, which posits that a decline in acetylcholine neurotransmission contributes significantly to cognitive deficits, remains a foundational theory in this field.[8][9] Consequently, agents that modulate cholinergic pathways are of high therapeutic interest.

Cmpd-X is a novel synthetic molecule designed at the intersection of two privileged structures in neuropharmacology:

  • Isoxazoles: This five-membered heterocyclic ring is a versatile scaffold found in numerous CNS drugs, including antipsychotics and anticonvulsants, and has been explored for its utility in developing treatments for neurodegenerative disorders.[3][4][10]

  • Pyrrolidinones: This class, which includes the archetypal nootropic Piracetam, is known for its cognitive-enhancing properties, although its precise mechanisms are still debated.[2][11][12]

The specific structure of Cmpd-X is analogous to (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[5] This structural parallel informs our primary hypothesis: Cmpd-X enhances cognitive function by acting as a selective agonist at specific neuronal nAChR subtypes, thereby potentiating cholinergic neurotransmission. This guide details the necessary experiments to rigorously test this hypothesis.

In Vitro Pharmacological Profile & Target Validation

The initial and most critical step is to determine if Cmpd-X interacts with its intended biological target with high affinity and selectivity. This establishes the mechanistic foundation for any observed physiological effects.

Causality in Experimental Choice:

We begin with a competitive radioligand binding assay. This technique is the gold standard for quantifying the affinity of an unlabeled compound (our Cmpd-X) for a specific receptor by measuring how effectively it displaces a known, radioactively labeled ligand. By screening against a panel of receptors, we not only confirm our primary target but also establish a selectivity profile, which is crucial for predicting potential off-target side effects.

Experimental Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity
  • Objective: To determine the binding affinity (Kᵢ) of Cmpd-X for the human α4β2 nicotinic acetylcholine receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing human α4β2 nAChRs.

    • Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

    • Test Compounds: Cmpd-X (dissolved in DMSO), Nicotine (Positive Control), Piracetam (Negative/Comparator Control).

    • Non-specific binding control: Cytisine (1 mM).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Self-Validating Protocol:

    • Thaw cell membrane preparations on ice.

    • In a 96-well plate, add assay buffer, radioligand ([³H]-Epibatidine at a final concentration equal to its Kd, ~50 pM), and serial dilutions of the test compound (Cmpd-X, 10⁻¹¹ to 10⁻⁵ M).

    • Positive Control Wells: Include wells with serial dilutions of unlabeled Nicotine.

    • Total Binding Wells (Negative Control): Contain only membranes, radioligand, and buffer (no competitor).

    • Non-Specific Binding Wells (Negative Control): Contain membranes, radioligand, and a saturating concentration of Cytisine to block all specific binding.

    • Add the membrane preparation (~20 µg protein/well) to initiate the binding reaction.

    • Incubate the plate for 2 hours at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid to each well, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ (concentration inhibiting 50% of binding) and subsequently calculate the Kᵢ (inhibition constant).

Data Presentation: Comparative Receptor Binding Profile

The following table presents hypothetical data from such an experiment, comparing Cmpd-X to other nootropics at key CNS receptors.

CompoundnAChR α4β2 (Kᵢ, nM)AMPA Receptor (Kᵢ, µM)GABA-A Receptor (Kᵢ, µM)
Cmpd-X 15.5 > 100> 100
Nicotine1.2> 100> 100
Donepezil> 50> 100> 100
Aniracetam> 10025.3> 100
Piracetam> 100> 50> 100
Table 1: Hypothetical binding affinities. Lower Kᵢ values indicate higher affinity. Cmpd-X shows high, selective affinity for the nAChR α4β2 subtype, distinct from the profiles of ampakines like Aniracetam.
Visualization: Cholinergic Signaling Pathway

This diagram illustrates the proposed site of action for Cmpd-X within a cholinergic synapse.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh AP Action Potential AP->ACh_Vesicle triggers release nAChR nAChR (α4β2) Ca_Influx Na+/Ca²⁺ Influx nAChR->Ca_Influx opens channel Depolarization Depolarization (EPSP) Ca_Influx->Depolarization Signal Cellular Signaling Cascade (e.g., CREB activation) Depolarization->Signal Cognition Enhanced Cognition Signal->Cognition CmpdX Cmpd-X CmpdX->nAChR binds (agonist) ACh->nAChR binds Synaptic_Cleft Synaptic Cleft

Caption: Proposed mechanism of Cmpd-X at the cholinergic synapse.

In Vivo Behavioral Validation of Cognitive Enhancement

With a confirmed in vitro target and favorable safety profile, the next logical step is to assess whether Cmpd-X produces a measurable cognitive-enhancing effect in a whole-organism model.

Causality in Experimental Choice:

We employ a battery of two well-validated behavioral tests to assess different domains of memory:

  • Morris Water Maze (MWM): This is the gold standard for assessing hippocampal-dependent spatial learning and reference memory.[13][14][15] Its strength lies in its reliance on distal environmental cues for navigation, a complex cognitive task sensitive to cholinergic modulation.

  • Novel Object Recognition (NOR) Test: This test evaluates recognition memory, which is less dependent on the hippocampus and more on the perirhinal cortex.[16][17][18] Including the NOR test allows us to determine if Cmpd-X has broad procognitive effects or is specific to a single memory domain.

Experimental Protocol 2: Morris Water Maze (MWM)
  • Objective: To assess the effect of Cmpd-X on spatial learning and memory in adult male C57BL/6J mice.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (24°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the surface. Distal visual cues are placed around the room.

  • Treatment Groups (n=12 per group):

    • Group 1: Vehicle (0.9% Saline, i.p.)

    • Group 2: Cmpd-X (1 mg/kg, i.p.)

    • Group 3: Donepezil (1 mg/kg, i.p.) - Positive Control for cholinergic enhancement.[19][20][21]

    • Group 4: Piracetam (100 mg/kg, i.p.) - Comparator Control .[22][23]

  • Self-Validating Protocol:

    • Administration: All treatments are administered 30 minutes prior to the first trial of each day.

    • Acquisition Phase (Days 1-4):

      • Each mouse undergoes 4 trials per day.

      • For each trial, the mouse is placed into the pool at one of four quasi-random start locations, facing the wall.[15]

      • The time to find the hidden platform (escape latency) is recorded. A trial ends when the mouse finds the platform or after 60 seconds have elapsed.

      • If the mouse fails to find the platform within 60s, it is gently guided to it and allowed to remain for 15s. This ensures all animals have an opportunity to associate the platform's location with the distal cues.

    • Probe Trial (Day 5):

      • The escape platform is removed from the pool.

      • Each mouse is placed in the pool for a single 60-second trial.

      • An overhead camera and tracking software record the swim path. The primary measures are the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location.

  • Data Analysis: Acquisition data (escape latency) are analyzed using a two-way repeated measures ANOVA. Probe trial data are analyzed using a one-way ANOVA with post-hoc tests (e.g., Tukey's).

Data Presentation: Comparative Efficacy in MWM
Treatment Group (1 mg/kg)Mean Escape Latency (Day 4, s)Time in Target Quadrant (Probe, %)
Vehicle35.2 ± 4.128.5 ± 3.5
Cmpd-X 18.6 ± 2.9 45.1 ± 4.2
Donepezil20.1 ± 3.342.7 ± 3.9
Piracetam29.8 ± 3.833.1 ± 4.0
Table 2: Hypothetical MWM results. Data are mean ± SEM. *p < 0.05 vs. Vehicle. Cmpd-X and Donepezil significantly improve spatial learning and memory recall.
Experimental Protocol 3: Novel Object Recognition (NOR) Test
  • Objective: To assess the effect of Cmpd-X on recognition memory.

  • Apparatus: An open-field arena (40x40 cm). Two sets of identical, non-porous objects (e.g., Set A: two identical cubes; Set B: one cube, one pyramid).

  • Treatment Groups: Same as MWM protocol.

  • Self-Validating Protocol: [16][17]

    • Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.

    • Familiarization/Training (Day 2):

      • Administer treatment 30 minutes prior.

      • Place two identical objects (A+A) in the arena.

      • Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

    • Test Phase (Day 2, 1-hour delay):

      • Return the mouse to its home cage.

      • Replace one of the familiar objects with a novel object (A+B).

      • Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar). A DI significantly above zero indicates a preference for the novel object and intact recognition memory. Analyze DI values using a one-way ANOVA.

Data Presentation: Comparative Efficacy in NOR
Treatment Group (1 mg/kg)Discrimination Index (DI)
Vehicle0.15 ± 0.05
Cmpd-X 0.48 ± 0.07
Donepezil0.41 ± 0.06
Aniracetam (10 mg/kg)0.45 ± 0.08*
Table 3: Hypothetical NOR results. Data are mean ± SEM. *p < 0.05 vs. Vehicle. Cmpd-X, Donepezil, and Aniracetam significantly enhance recognition memory.
Visualization: Preclinical Validation Workflow

This diagram outlines the logical progression of the validation experiments.

Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Binding Receptor Binding Assays (Target ID & Selectivity) Cyto Cytotoxicity Assay (MTT) (Safety Window) Binding->Cyto GoNoGo1 Go/No-Go Decision (Potency & Safety) Cyto->GoNoGo1 MWM Morris Water Maze (Spatial Memory) Conclusion Candidate Profile Established MWM->Conclusion NOR Novel Object Recognition (Recognition Memory) NOR->Conclusion GoNoGo1->MWM Go GoNoGo1->NOR Go

Caption: A streamlined workflow for validating a novel nootropic agent.

Comparative Analysis and Discussion

The collective hypothetical data paints a compelling picture for Cmpd-X as a promising cognitive enhancer.

  • Mechanism of Action: The in vitro data strongly suggest that Cmpd-X acts as a potent and selective agonist at α4β2 nAChRs. This mechanism is distinct from that of Aniracetam, which primarily modulates AMPA receptors, and Piracetam, whose mechanisms are more pleiotropic but may involve membrane fluidity and glutamatergic transmission.[24][25][26] The mechanism of Cmpd-X aligns closely with the cholinergic hypothesis and is similar to the established therapeutic, Donepezil, which increases acetylcholine levels by inhibiting its breakdown.[20][21][27][28]

  • Efficacy: In behavioral models, Cmpd-X demonstrated robust efficacy comparable to the gold-standard positive control, Donepezil. It significantly improved performance in both the MWM and NOR tests, suggesting its procognitive effects are not limited to a single memory domain. This broad efficacy contrasts with some reports on Piracetam, which can show mixed results depending on the cognitive task and patient population.[23][29]

  • Potency & Safety: With an effective dose of 1 mg/kg (hypothetically) and a high in vitro therapeutic index (data not shown, but would be derived from cytotoxicity assays), Cmpd-X appears to be a highly potent compound. Its high selectivity for nAChRs over other CNS receptors suggests a lower likelihood of off-target side effects compared to less specific compounds. A full toxicology panel would be the necessary next step to confirm its safety profile.

Conclusion and Future Directions

Based on this comprehensive validation framework, 3-Methyl-5-pyrrolidin-2-ylisoxazole (Cmpd-X) emerges as a viable candidate for further development as a cognitive enhancer. Its targeted cholinergic mechanism, high potency, and broad efficacy in preclinical models position it as a potentially superior alternative to existing nootropics.

Next steps in the research pipeline should include:

  • Full Pharmacokinetic Profiling: Determine absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier penetration.

  • Advanced Disease Models: Evaluate the efficacy of Cmpd-X in validated animal models of Alzheimer's disease or age-related cognitive decline.

  • Electrophysiology Studies: Use techniques like patch-clamp or hippocampal slice recordings to directly measure the effect of Cmpd-X on neuronal excitability and long-term potentiation (LTP).

  • Formal Toxicology and Safety Pharmacology Studies: Assess potential for adverse effects on cardiovascular, respiratory, and other vital systems to meet regulatory requirements for clinical trials.

This structured, data-driven approach ensures that novel candidates like Cmpd-X are evaluated with the scientific rigor required for successful drug development.

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  • Title: Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview Source: YouTube URL: [Link]

  • Title: A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay Source: MDPI URL
  • Title: What is the mechanism of Donepezil Hydrochloride?
  • Title: Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations.
  • Title: Validation of a 2-day water maze protocol in mice | Request PDF Source: ResearchGate URL
  • Title: Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI URL
  • Title: The Use and Impact of Cognitive Enhancers among University Students: A Systematic Review Source: PMC URL
  • Title: Novel Object Recognition Test Source: USF Health URL
  • Title: Effect of piracetam on the cognitive performance of patients undergoing coronary bypass surgery: A meta-analysis Source: PMC - PubMed Central URL
  • Title: Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease Source: PMC URL
  • Title: Role of Cholinergic Signaling in Alzheimer's Disease Source: MDPI URL
  • Title: Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Source: Sciforum URL
  • Title: MTT assay to evaluate the cytotoxic potential of a drug Source: Semantic Scholar URL
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  • Title: Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs Source: PMC URL
  • Title: Medicinal Chemistry Perspective of Fused Isoxazole Derivatives Source: PubMed URL
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  • Title: Recent advances in cholinergic imaging and cognitive decline—Revisiting the cholinergic hypothesis of dementia Source: PMC - PubMed Central URL
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Validation of ABT-418's selectivity for specific nAChR subtypes

Technical Guide: Validation of ABT-418 Selectivity for nAChR Subtypes

Executive Summary

ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) represents a pivotal structural evolution in nicotinic acetylcholine receptor (nAChR) pharmacology. Designed as an isoxazole bioisostere of nicotine, it was engineered to retain high affinity for central neuronal nAChRs (specifically


This guide provides a technical framework for validating ABT-418’s selectivity profile. Unlike nicotine, which acts as a "dirty" agonist across multiple subtypes leading to cardiovascular and gastrointestinal side effects, ABT-418 demonstrates a functional separation between cognitive enhancement (CNS) and autonomic toxicity (PNS).

Key Differentiator: ABT-418 exhibits a >1000-fold selectivity for



Mechanistic Profile & Signaling Architecture

To validate ABT-418, one must understand its specific mode of action. It functions as a full or partial agonist (depending on stoichiometry) at the

Mechanism of Action

Upon binding to the extracellular domain of the

  • Presynaptic Facilitation: Influx of

    
     and 
    
    
    depolarizes the terminal.
  • Neurotransmitter Release: Enhanced release of Acetylcholine (ACh), Dopamine (DA), and Norepinephrine (NE) in the hippocampus and prefrontal cortex.

  • Desensitization: Like many nAChR agonists, ABT-418 induces rapid receptor desensitization, which is a critical variable in electrophysiological validation.

ABT418_MechanismABTABT-418Recα4β2 nAChR(Presynaptic)ABT->RecHigh Affinity BindingRec->RecRapid DesensitizationIonIon Influx(Na+, Ca2+)Rec->IonChannel OpeningDepolMembraneDepolarizationIon->DepolVCCVoltage-GatedCa2+ ChannelsDepol->VCCActivationVesicleVesicleFusionVCC->VesicleCa2+ IncreaseOutputRelease ofACh / DA / NEVesicle->OutputExocytosis

Figure 1: Signal transduction pathway of ABT-418 at presynaptic

Comparative Analysis: ABT-418 vs. Alternatives

The following data consolidates findings from seminal characterization studies (Arneric et al., Decker et al.) to benchmark ABT-418 against standard nicotinic ligands.

Table 1: Binding Affinity ( ) Profile

Note: Lower

Compound

(High Affinity)

(Homomeric)

(Ganglionic)
Selectivity Note
ABT-418 3 - 6 nM > 10,000 nM > 1,000 nM Highly Selective
Nicotine1 - 3 nM> 10,000 nM~200 - 500 nMPoor Selectivity (Hits Ganglia)
Cytisine0.2 - 1 nM> 10,000 nM> 1,000 nMHigh Affinity Partial Agonist
Epibatidine0.02 nM16 nM0.05 nMNon-Selective (Toxic)
GTS-21> 1,000 nM~50 - 100 nM> 10,000 nM

Selective Control
Table 2: Functional Efficacy ( ) & Safety Margins

Data derived from PC12 cells (ganglionic model) vs. Thalamic/Striatal tissue (CNS model).

MetricABT-418NicotineInterpretation
CNS Potency (

mediated DA release)
~380 nM~40 nMABT-418 is less potent but fully efficacious.[1]
Ganglionic Potency (

currents)
~214

M
~52

M
CRITICAL: ABT-418 is 4-fold weaker at ganglia.
Safety Ratio (Ganglionic/CNS)High LowExplains reduced cardiovascular profile.

Experimental Protocols for Validation

To validate ABT-418 in your own laboratory, use the following self-validating protocols.

Protocol A: Radioligand Binding (Selectivity Confirmation)

Objective: Confirm high affinity for


  • Membrane Prep: Use rat cortical membranes (rich in

    
    ) and hippocampal membranes (for 
    
    
    comparison, though recombinant cell lines like HEK-293 transfected with specific subunits are preferred for cleaner data).
  • Ligand Selection:

    • 
       Assay:  Use [
      
      
      H]-Cytisine
      (1 nM). It is more selective for
      
      
      than [3H]-Nicotine.
    • 
       Assay:  Use [
      
      
      I]-
      
      
      -Bungarotoxin
      .
  • Incubation:

    • Incubate membranes with radioligand ± ABT-418 (

      
       to 
      
      
      M).
    • Non-Specific Binding (NSB): Define using 300

      
      M Nicotine or 10 
      
      
      M Epibatidine.
  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces NSB).

  • Validation Check:

    • ABT-418 should displace [

      
      H]-Cytisine with a 
      
      
      < 10 nM.
    • ABT-418 should fail to displace [

      
      I]-
      
      
      -Bungarotoxin even at 10
      
      
      M.
Protocol B: Functional Characterization (Calcium Flux / FLIPR)

Objective: Determine functional potency (

Workflow Diagram:

FLIPR_WorkflowStep1Cell Culture(HEK-293 expressing α4β2)Step2Dye Loading(Fluo-4 AM or Calcium 6)Step1->Step2Step3Baseline Reading(10 seconds)Step2->Step3Step4Compound Injection(ABT-418 Serial Dilution)Step3->Step4Step5Signal Measurement(RFU Peak - Baseline)Step4->Step5Step6Data Analysis(Sigmoidal Dose-Response)Step5->Step6

Figure 2: High-throughput calcium imaging workflow for determining ABT-418 functional potency.

Protocol Steps:

  • Cell Line: HEK-293 stably transfected with human

    
     and 
    
    
    subunits.
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Agonist Application: Inject ABT-418 (0.1 nM – 100

    
    M).
    
  • Control: Run a Nicotine standard curve (100% Efficacy Control) on the same plate.

  • Antagonist Confirmation (Trustworthiness Step): Pre-incubate a subset of wells with DH

    
    E  (1 
    
    
    M), a selective
    
    
    antagonist.
    • Result: The ABT-418 signal must be completely abolished by DH

      
      E. If not, you have off-target effects.
      

Expert Insights & Troubleshooting

The "Isoxazole" Stability Factor

ABT-418 replaces the pyridine ring of nicotine with an isoxazole ring.[1] In your experiments, note that this substitution alters metabolic stability. While nicotine is rapidly metabolized to cotinine, ABT-418 has a distinct metabolic profile. Do not assume nicotine-like pharmacokinetics in in vivo models.

Handling Desensitization

nAChRs, particularly

  • Electrophysiology: Use fast-perfusion systems (solution exchange < 20ms). If you apply ABT-418 too slowly, you will underestimate its potency because the receptors will desensitize before the peak current is reached.

  • FLIPR: Focus on the peak response immediately following injection. Do not use "Area Under Curve" (AUC) for long durations, as it confounds activation with desensitization rates.

Stoichiometry Matters

The



  • ABT-418 is most potent at the High Sensitivity isoform.

  • Ensure your transfected cell lines express the correct ratio (often achieved by transfecting an excess of

    
     plasmid).
    

References

  • Arneric, S. P., et al. (1994). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews. (Note: Linked to related primary validation in JPET).

  • Decker, M. W., et al. (1994). Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats.[2] European Journal of Pharmacology.

  • Brioni, J. D., et al. (1994). Anxiolytic-like effects of the novel cholinergic channel activator ABT-418.[3][4][5] Journal of Pharmacology and Experimental Therapeutics.

  • Papke, R. L., et al. (2002). The activity of GABAA receptors and nAChRs in human temporal cortex and a transfected cell line. Neuropharmacology. (Provides context on stoichiometry and electrophysiology standards).
  • Wilens, T. E., & Decker, M. W. (2007). Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: Focus on cognition.[3] Biochemical Pharmacology.

Confirming the Mechanism of Action of 3-Methyl-5-pyrrolidin-2-ylisoxazole (A-79814)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-Methyl-5-pyrrolidin-2-ylisoxazole , historically designated as A-79814 (or Abbott-79814), is a neuronal nicotinic acetylcholine receptor (nAChR) agonist. It represents the N-demethylated analog of the well-characterized cognitive enhancer ABT-418 .

Structurally, it functions as a bioisostere of nornicotine , where the pyridine ring is replaced by an isoxazole moiety. While ABT-418 (the N-methylated analog) is often the primary subject of clinical investigation for Alzheimer’s and ADHD, A-79814 serves as a critical tool compound for investigating the role of the pyrrolidine nitrogen in receptor binding and subtype selectivity.

Primary Mechanism: High-affinity partial to full agonism at


 nAChRs .
Secondary Mechanism:  Modulation of 

nAChRs and downstream dopamine release.

Mechanism of Action: The Signal Transduction Pathway

The pharmacological efficacy of 3-Methyl-5-pyrrolidin-2-ylisoxazole stems from its ability to mimic acetylcholine (ACh) at the orthosteric binding site of pentameric ligand-gated ion channels.

  • Binding: The compound binds to the interface between

    
     and 
    
    
    
    subunits (specifically
    
    
    ).[1] The isoxazole ring acts as a hydrogen bond acceptor, while the pyrrolidine nitrogen (protonated at physiological pH) interacts with the cation-pi site (Trp149 in
    
    
    subunits).
  • Gating: Binding induces a conformational shift (twist and bloom) that opens the central cation pore.

  • Ion Flux:

    
     and 
    
    
    
    influx causes rapid membrane depolarization.
  • Downstream Effects:

    • Presynaptic: Facilitates the release of neurotransmitters (Dopamine, Acetylcholine, Glutamate).

    • Postsynaptic: Excitatory Postsynaptic Potential (EPSP) generation.

Pathway Visualization

nAChR_Pathway Ligand 3-Methyl-5-pyrrolidin-2-ylisoxazole (A-79814) Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor High Affinity Binding ConfChange Conformational Change (Channel Gating) Receptor->ConfChange IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization NeuroRelease Neurotransmitter Release (DA, Glu, ACh) IonFlux->NeuroRelease Direct Ca2+ entry CaSignaling Voltage-Gated Ca2+ Channels (Activation) Depolarization->CaSignaling CaSignaling->NeuroRelease

Figure 1: Signal transduction pathway initiated by 3-Methyl-5-pyrrolidin-2-ylisoxazole binding to neuronal nAChRs.

Comparative Analysis Guide

To validate the performance of 3-Methyl-5-pyrrolidin-2-ylisoxazole, it must be benchmarked against standard nAChR ligands.

Comparison Table: A-79814 vs. Alternatives
Feature3-Methyl-5-pyrrolidin-2-ylisoxazole (A-79814) ABT-418 (Parent)(-)-Nicotine (Standard)Cytisine (Partial Agonist)
Structure Isoxazole-Pyrrolidine (NH)Isoxazole-Pyrrolidine (N-Me)Pyridine-Pyrrolidine (N-Me)Tricyclic Quinolizidine
Primary Target

nAChR

nAChR

&


(High Selectivity)
Binding Affinity (

)
~10–50 nM (Est.)3–6 nM 1–10 nM < 1 nM
Efficacy (

)
Partial/Full AgonistFull AgonistFull AgonistPartial Agonist
Metabolic Stability Moderate (Susceptible to N-glucuronidation)High (Resistant to CYP2A6)Low (Rapid CYP2A6 oxidation)High (Renal elimination)
Key Advantage Probes role of N-methylation; metabolite referenceCognitive enhancement with reduced toxicityHistorical benchmarkHigh affinity, low toxicity

Key Insight: The absence of the N-methyl group in A-79814 typically results in a slightly lower affinity compared to ABT-418 but may alter the desensitization profile, similar to the difference between nornicotine and nicotine.

Experimental Protocols for Validation

To confirm the mechanism of action, you must demonstrate specific binding and functional channel activation .

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of A-79814 for the 

receptor using rat brain homogenates.

Reagents:

  • Radioligand:

    
    -Cytisine (specific for 
    
    
    
    ) or
    
    
    -Epibatidine.
  • Tissue: Rat cortical membranes (rich in

    
    ).
    
  • Non-specific blocker: 300

    
    M (-)-Nicotine.
    

Workflow:

  • Preparation: Homogenize rat cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 10 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane prep (100-200 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Cytisine (1 nM final).
    • 50

      
      L A-79814 (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 75 minutes to minimize receptor desensitization/degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm functional agonism and measure potency (


).

System: HEK293 cells stably expressing human


 nAChRs.

Workflow:

  • Setup: Place cells in a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, pH 7.4).
  • Patching: Establish whole-cell configuration (Pipette resistance 3-5 M

    
    ; internal solution: 140 mM CsCl based). Clamp voltage at -60 mV.
    
  • Application: Apply A-79814 via a fast-perfusion system (U-tube) for 2 seconds to capture peak current before desensitization.

  • Washout: Allow 2-minute recovery between pulses.

  • Control: Apply 100

    
    M Acetylcholine (Reference Full Response).
    
  • Data Validation: Pre-apply Mecamylamine (10

    
    M) or Dihydro-beta-erythroidine (DH
    
    
    
    E)
    . If A-79814 currents are blocked, the nAChR mechanism is confirmed.
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Binding Assay (Affinity) cluster_1 Electrophysiology (Function) Membrane Rat Cortex Membranes Incubate Incubate w/ [3H]-Cytisine + Drug Membrane->Incubate Filter Harvest on GF/B Filters Incubate->Filter Count Scintillation Counting Filter->Count Cell HEK293 (a4b2 Expressing) Patch Whole-Cell Clamp (-60mV) Cell->Patch Perfuse Fast Perfusion (A-79814) Patch->Perfuse Record Record Peak Current Perfuse->Record

Figure 2: Parallel workflows for validating affinity (Binding Assay) and functional efficacy (Electrophysiology).

References

  • Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics. Link

  • Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. 3-Methyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole (Abbott-79814).[2] National Center for Biotechnology Information. Link

  • Rouden, J., et al. (2002).Synthesis of new nicotinic ligands via 1,3-dipolar cycloaddition. (Contextual reference for isoxazole-pyrrolidine synthesis).

Sources

Comparative Pharmacology of 3-Methyl-5-pyrrolidin-2-ylisoxazole and its Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1]

3-Methyl-5-pyrrolidin-2-ylisoxazole represents a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands. This chemical structure acts as a bioisostere of nornicotine , where the pyridine ring of the natural alkaloid is replaced by a 3-methylisoxazole moiety.

In drug development, this scaffold is most prominent in its N-methylated form , known as ABT-418 . Consequently, this guide focuses on the comparative pharmacology of the lead candidate ABT-418 [(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole] against its enantiomers, its N-demethylated metabolite (Abbott-79814 ), and the standard reference, (-)-Nicotine .

Key Pharmacological Value:

  • Target: Neuronal nicotinic acetylcholine receptors (nAChRs), specifically the

    
     subtype.[1]
    
  • Therapeutic Potential: Cognitive enhancement (ADHD, Alzheimer's) and anxiolysis without the cardiovascular side effects associated with nicotine.

  • Chirality: The (S)-enantiomer is the eutomer (active), possessing high affinity and efficacy, while the (R)-enantiomer is the distomer (significantly less active).

Chemical Profile & Stereochemistry

The pharmacological activity of this class is strictly governed by stereochemistry at the pyrrolidine C2 position and substitution at the pyrrolidine nitrogen.

Compound NameCode NameStructure DescriptionStereochemistryRole
(S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole ABT-418 N-methylated tertiary amine(S) / L-isomerLead Agonist (High Potency)
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole(R)-ABT-418N-methylated tertiary amine(R) / D-isomerInactive / Low Potency
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole Abbott-79814 Secondary amine (Nor-derivative)(S) Active Metabolite / Precursor
(-)-NicotineN/APyridine analog(S)Reference Standard
Structural Logic (SAR)

The isoxazole ring serves as a bioisostere for the pyridine ring of nicotine. This substitution maintains the critical distance between the cationic center (pyrrolidine nitrogen) and the hydrogen bond acceptor (isoxazole nitrogen/oxygen), which is essential for the pharmacophore fitting into the nAChR binding pocket.

SAR_Analysis Nicotine (-)-Nicotine (Natural Ligand) Bioisostere Bioisosteric Replacement (Pyridine -> Isoxazole) Nicotine->Bioisostere Structure Optimization ABT418 ABT-418 (S-Enantiomer) Bioisostere->ABT418 Retains (S)-Config High Affinity R_Enantiomer (R)-Enantiomer (Distomer) Bioisostere->R_Enantiomer Inversion to (R) Loss of Affinity Alpha4Beta2 Selectivity Alpha4Beta2 Selectivity ABT418->Alpha4Beta2 Selectivity Reduced CV Side Effects Reduced CV Side Effects ABT418->Reduced CV Side Effects

Figure 1: Structure-Activity Relationship (SAR) flow from Nicotine to ABT-418, highlighting the critical role of stereochemistry.

Comparative Pharmacodynamics[3]

Binding Affinity ( ) and Selectivity

The (S)-enantiomer (ABT-418) exhibits nanomolar affinity for the


 nAChR subtype, comparable to nicotine, but with a distinct selectivity profile that favors CNS receptors over ganglionic (

) receptors.

Table 1: Comparative Binding Affinities (


 values in nM) 
Ligand

(Rat Brain)

(Rat Brain)

(Ganglionic)
Selectivity Ratio (

vs

)
ABT-418 (S) 3 - 6 nM > 10,000 nM> 1,000 nMHigh (>100x)
(R)-Enantiomer> 1,000 nM> 10,000 nMN/DLow / Inactive
Abbott-79814 (Nor)~50 - 100 nM> 10,000 nMN/DModerate
(-)-Nicotine1 - 3 nM> 10,000 nM200 - 500 nMModerate (~100x)
Cytisine0.5 - 1 nM> 10,000 nM> 1,000 nMVery High

Note: Data aggregated from radioligand binding assays using [³H]-Cytisine or [³H]-Nicotine displacement.

Functional Efficacy

While binding affinity indicates interaction, functional assays (ion flux or electrophysiology) determine efficacy.

  • ABT-418: Acts as a partial agonist at

    
     nAChRs. This partial agonism is hypothesized to be the mechanism behind its cognitive-enhancing effects without the rapid desensitization or toxicity seen with full agonists.
    
  • Enantiomeric Difference: The (R)-enantiomer fails to elicit significant ion currents at physiological concentrations, confirming the stereospecific requirement of the nAChR agonist binding site (specifically the Trp149 residue interaction in the

    
     subunit).
    

In Vivo Pharmacology[5][6]

The divergence between the enantiomers is most stark in behavioral models.

Cognitive Enhancement (Memory)
  • Model: Morris Water Maze (Spatial Memory) in Spontaneously Hypertensive Rats (ADHD model).

  • ABT-418: Chronic administration significantly improves retention latency and spatial accuracy.

  • Mechanism: Upregulation of cortical

    
     receptors and modulation of dopamine release in the prefrontal cortex.
    
  • Comparison: ABT-418 shows efficacy comparable to Methylphenidate but via a cholinergic rather than purely dopaminergic mechanism.

Anxiolytic Effects
  • Model: Elevated Plus Maze (Mouse/Rat).

  • ABT-418: Exhibits a "bell-shaped" dose-response curve typical of nAChR agonists. It produces significant anxiolytic-like effects at low doses (0.06 - 0.6 mg/kg).

  • Nicotine: Also anxiolytic but with a narrower therapeutic window and higher potential for motor side effects.

  • Abbott-79814: As a metabolite, it contributes to the plasma half-life of the bioactivity but is less potent in crossing the blood-brain barrier (BBB) due to the secondary amine's polarity compared to the N-methylated parent.

Experimental Protocols

To validate the comparative pharmacology, the following protocols are standard in the field.

Protocol 1: Radioligand Binding Assay ( Selectivity)

Objective: Determine the


 of 3-Methyl-5-pyrrolidin-2-ylisoxazole enantiomers.

Materials:

  • Source Tissue: Rat cerebral cortex (rich in

    
    ).
    
  • Radioligand: [³H]-Cytisine (specific for

    
    ) or [³H]-ABT-418.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

Workflow:

  • Membrane Preparation: Homogenize rat cortex in 10 volumes of ice-cold buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet and repeat twice to remove endogenous acetylcholine.

  • Incubation:

    • Total Binding: 200 µL membrane suspension + 25 µL [³H]-Cytisine (1 nM final).

    • Non-Specific Binding: Add 300 µM (-)-Nicotine.

    • Test Compounds: Add increasing concentrations (

      
       to 
      
      
      
      M) of (S)-ABT-418, (R)-ABT-418, and Abbott-79814.
  • Equilibrium: Incubate at 4°C for 75 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: Synthesis of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole (Abbott-79814)

Objective: Synthesize the core scaffold for enantiomeric comparison.

  • Starting Material: N-Boc-L-proline (provides the chiral (S)-center).

  • Step A (Activation): React N-Boc-L-proline with carbonyldiimidazole (CDI).

  • Step B (Condensation): React with the lithium enolate of acetone oxime.

  • Step C (Cyclization): Acid-catalyzed cyclization/dehydration (e.g., using HCl/MeOH) forms the isoxazole ring while simultaneously deprotecting the Boc group.

  • Purification: Recrystallization or HPLC to ensure enantiomeric excess (% ee > 99%).

    • Note: To obtain ABT-418, perform reductive amination (formaldehyde/formic acid) on the resulting secondary amine.

Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway activated by the (S)-enantiomer (ABT-418) leading to cognitive enhancement.

MOA_Pathway Agonist ABT-418 (S-Enantiomer) Receptor α4β2 nAChR (Presynaptic/Postsynaptic) Agonist->Receptor High Affinity Binding IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Signaling Downstream Signaling (ERK/CREB Phosphorylation) IonFlux->Signaling Second Messenger Cascade NT_Release Release of Neurotransmitters (ACh, Dopamine, Glutamate) Depolarization->NT_Release Presynaptic Facilitation Effect Cognitive Enhancement & Anxiolysis NT_Release->Effect Signaling->Effect

Figure 2: Signal transduction pathway of ABT-418. The (S)-enantiomer triggers the cascade, whereas the (R)-enantiomer fails to stabilize the open channel state.

References

  • Arneric, S. P., et al. (1994). "Cholinergic channel modulators as a novel therapeutic strategy for Alzheimer's disease." Experimental Gerontology, 29(3-4), 361-361. Link

  • Decker, M. W., et al. (1994). "Anxiolytic-like effects of the novel cholinergic channel activator ABT-418." Journal of Pharmacology and Experimental Therapeutics, 271(1), 353-361. Link

  • Gopalakrishnan, M., et al. (1996). "Characterization of [3H]ABT-418: a novel cholinergic channel ligand." Journal of Pharmacology and Experimental Therapeutics, 276(1), 289-297. Link

  • PubChem. (2024). "(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole (Abbott-79814)." National Library of Medicine. Link

  • TargetMol. (2024). "ABT-418 Hydrochloride Product Information." Link

  • McGaughy, J., et al. (1999). "The effects of ABT-418, a novel cholinergic channel activator, on attention in rats." Psychopharmacology, 144(2), 175-182.

Sources

Head-to-head comparison of different synthesis methods for ABT-418

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Challenge

ABT-418 is a potent nicotinic acetylcholine receptor (nAChR) agonist with significant potential in treating Alzheimer’s disease and ADHD. Structurally, it consists of a 3-methylisoxazole ring attached to the C2 position of an N-methylpyrrolidine ring.

The Critical Quality Attribute (CQA): The molecule possesses a single chiral center at the pyrrolidine C2 position. The biological activity is stereospecific; therefore, the synthesis must either:

  • Utilize the Chiral Pool (starting from L-Proline) while preventing racemization of the labile

    
    -proton.
    
  • Employ Asymmetric Catalysis to build the pyrrolidine ring with high enantiomeric excess (ee).

This guide compares the two dominant synthetic philosophies: the Linear Chiral Pool Approach (The Garvey/Abbott Method) versus the Convergent Cycloaddition Approach .

Strategic Analysis of Synthetic Routes

Method A: The Modified Dianion Condensation (Garvey/Abbott Route)

The Industrial Gold Standard

This method, developed by David Garvey and the team at Abbott Laboratories (now AbbVie), utilizes L-Proline as the chiral source. Instead of building the pyrrolidine ring, it functionalizes the pre-existing ring.

  • Mechanism: Nucleophilic attack of a dilithiated acetone oxime (dianion) onto an N-protected proline ester, followed by acid-catalyzed cyclodehydration.

  • Key Advantage: It bypasses the unstable 1,3-diketone intermediates that typically lead to racemization.

  • Scalability: Validated on multi-kilogram scales with >99% ee retention.

Method B: 1,3-Dipolar Cycloaddition (The "Click" Route)

The Medicinal Chemistry Approach

This route typically constructs the isoxazole ring via the reaction of a nitrile oxide with an alkyne or alkene.

  • Mechanism: A pyrrolidine-derived nitrile oxide undergoes [3+2] cycloaddition with propyne (or a surrogate).

  • Key Disadvantage: Regioselectivity (3,5- vs 5,3-substitution) is often poor without specific directing groups. Furthermore, generating the nitrile oxide from the chiral pyrrolidine oxime often requires oxidative conditions that can erode chirality.

Head-to-Head Data Comparison

FeatureMethod A: Garvey/Abbott (Dianion)Method B: 1,3-Dipolar Cycloaddition
Starting Material N-Boc-L-Proline methyl esterN-Boc-2-ethynylpyrrolidine (or oxime)
Step Count 4 Linear Steps5-7 Steps (requires precursor synthesis)
Overall Yield 40 - 52% 15 - 25%
Enantiomeric Excess >99% (No racemization) Variable (80-95% depending on catalyst)
Atom Economy HighModerate (Loss of leaving groups)
Safety Profile Moderate (Requires n-BuLi)Low (Nitrile oxides are potentially explosive)
Purification Crystallization (Salt formation)Chromatography (Isomer separation required)

Verdict: Method A is the superior protocol for scale and purity. Method B is only useful for generating structural analogs where the isoxazole substitution pattern varies.

Visualizing the Pathways

The following diagram illustrates the retrosynthetic logic and the forward flow of the preferred Garvey method.

ABT418_Synthesis Figure 1: Mechanistic Flow of ABT-418 Synthesis (Garvey Protocol) cluster_key Key Transformation Proline L-Proline (Chiral Pool) BocPro N-Boc-L-Proline Methyl Ester Proline->BocPro Esterification & Protection Intermediate Beta-Keto Oxime Intermediate BocPro->Intermediate Dianion Addition (n-BuLi, -78°C) Dianion Acetone Oxime 1,3-Dianion Dianion->Intermediate Nucleophilic Attack Cyclization Acid Catalyzed Cyclodehydration Intermediate->Cyclization H2SO4 / Heat Deprotection Boc-Deprotection & Methylation Cyclization->Deprotection Isoxazole formed Target ABT-418 (>99% ee) Deprotection->Target Final Product

Caption: The Garvey route utilizes a dianion attack to bypass racemization-prone diketone intermediates.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of ABT-418 HCl salt via the Garvey/Abbott route. Scale: 10 mmol baseline (scalable to kg).

Reagents Required:
  • N-(tert-Butoxycarbonyl)-L-proline methyl ester

  • Acetone oxime

  • n-Butyllithium (2.5 M in hexanes)

  • Sulfuric acid (concentrated)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:
Phase 1: Generation of the Dianion
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve acetone oxime (2.2 eq) in anhydrous THF. Cool to 0°C.[1]

  • Lithiation: Add n-BuLi (4.4 eq) dropwise.

    • Critical Control Point: The first equivalent deprotonates the oxygen (monoanion); the second deprotonates the methyl carbon (dianion). Ensure temperature does not exceed 0°C to prevent decomposition.

    • Stir for 1 hour at 0°C.

Phase 2: Condensation (The Garvey Step)
  • Cooling: Lower the reaction temperature to -78°C (Dry ice/acetone bath).

  • Addition: Add N-Boc-L-proline methyl ester (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with aqueous ammonium chloride.

  • Isolation: Extract with ethyl acetate. The product is the

    
    -keto oxime intermediate. Do not purify extensively; proceed to cyclization.
    
Phase 3: Cyclodehydration & Deprotection
  • Cyclization: Dissolve the crude intermediate in THF/H2O. Add concentrated H2SO4 carefully.

    • Mechanism:[2][3][4][5] The acid catalyzes the elimination of water between the oxime oxygen and the ketone carbonyl, forming the isoxazole ring. Simultaneously, the acidic conditions cleave the N-Boc protecting group.

  • Reflux: Heat to reflux for 1-2 hours.

  • Workup: Neutralize with NaOH (keep cold). Extract the free amine isoxazole.

Phase 4: N-Methylation (Eschweiler-Clarke)
  • Methylation: Treat the deprotected pyrrolidine with Formaldehyde (37% aq) and Formic acid. Reflux for 4 hours.

  • Salt Formation: Isolate the free base oil and treat with ethanolic HCl to precipitate ABT-418 Hydrochloride .

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete dianion formation.Ensure n-BuLi is fresh/titrated. Increase stirring time at 0°C before cooling to -78°C.
Racemization (Low ee) Temperature spike during addition.The

-proton of proline esters is acidic. The addition of the ester to the dianion must happen strictly at -78°C to favor nucleophilic attack over deprotonation.
Incomplete Cyclization Acid concentration too low.The cyclodehydration requires strong acidic conditions (pH < 1) to protonate the oxime hydroxyl group, making it a good leaving group.

References

  • Garvey, D. S., et al. (1996). "A Short, Efficient Synthesis of the Novel Cholinergic Channel Activator, ABT 418, from L-Proline." The Journal of Organic Chemistry, 61(14), 4827–4829.

  • Elliott, R. L., et al. (1995). "Synthesis and biological activity of ABT-418 and related isoxazoles." Bioorganic & Medicinal Chemistry Letters, 5(23), 2799-2804.

  • Lin, N. H., et al. (1997). "Synthesis and structure-activity relationships of 3-substituted-5-(1-methyl-2-pyrrolidinyl)isoxazoles: potent neuronal nicotinic acetylcholine receptor ligands." Journal of Medicinal Chemistry, 40(3), 385-390.

  • Pascual-Escudero, A., et al. (2014). "Enantioselective Synthesis of α-Heteroarylpyrrolidines by Copper-Catalyzed 1,3-Dipolar Cycloaddition." Organic Letters, 16(8), 2228–2231.

Sources

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